molecular formula C32H72Cl8N2Re2 B079007 Tetrabutylammonium octachlorodirhenate(III) CAS No. 14023-10-0

Tetrabutylammonium octachlorodirhenate(III)

Cat. No.: B079007
CAS No.: 14023-10-0
M. Wt: 1141 g/mol
InChI Key: DSDHKKNVLJDBNO-UHFFFAOYSA-F
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Description

Tetrabutylammonium octachlorodirhenate(III) is a useful research compound. Its molecular formula is C32H72Cl8N2Re2 and its molecular weight is 1141 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrabutylammonium octachlorodirhenate(III) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrabutylammonium octachlorodirhenate(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylammonium octachlorodirhenate(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetrabutylazanium;tetrachlororhenium(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDHKKNVLJDBNO-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72Cl8N2Re2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583461
Record name N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1)
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Molecular Weight

1141.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14023-10-0
Record name N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium octachlorodirhenate(III)
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Foundational & Exploratory

The δ to δ* Transition in Dirhenium Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Uniqueness of the Quadruple Bond and the δ to δ Transition*

The field of inorganic chemistry was revolutionized by the discovery of the quadruple bond between two metal atoms, a concept first elucidated in the octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻.[1][2] This remarkable bonding motif, consisting of one σ, two π, and one δ bond, has profound implications for the electronic structure and photophysical properties of these molecules. At the heart of their unique characteristics lies the δ to δ* (delta to delta star) electronic transition, a low-energy excitation that has become a hallmark of quadruply bonded dimetal complexes. This guide provides an in-depth technical exploration of this transition in dirhenium complexes, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular orbital origins of this transition, detail the experimental methodologies for its characterization, and explore the key factors that modulate its energy, providing a comprehensive framework for understanding and manipulating these fascinating systems.

I. The Molecular Orbital Framework of the δ to δ Transition*

The formation of a quadruple bond in a dirhenium complex, typically with a D₄h symmetry, arises from the overlap of the d-orbitals on each rhenium atom. The combination of the dₓ²-y² orbitals forms the σ bond, the dₓz and dᵧz orbitals form the two π bonds, and crucially, the face-to-face overlap of the dₓᵧ orbitals gives rise to the δ bond. This δ bond is significantly weaker than the σ and π bonds due to its less effective overlap.

The corresponding antibonding orbitals are also formed: σ, π, and δ. The δ and δ molecular orbitals are of particular interest. The δ orbital is the highest occupied molecular orbital (HOMO) in many dirhenium paddlewheel complexes, while the δ* orbital is the lowest unoccupied molecular orbital (LUMO).[3] The energy difference between these two orbitals is relatively small, leading to a characteristic, low-energy electronic absorption band in the visible or near-infrared region of the electromagnetic spectrum. This absorption corresponds to the promotion of an electron from the δ bonding orbital to the δ* antibonding orbital, a process known as the δ to δ* transition.

MO_Diagram dxy1 dxy delta_star δ* (LUMO) dxy1->delta_star delta δ (HOMO) dxy1->delta dxy2 dxy dxy2->delta_star dxy2->delta delta->delta_star

Caption: Molecular orbital diagram illustrating the formation of δ and δ* orbitals from the dxy atomic orbitals of two rhenium atoms and the resulting δ to δ* electronic transition.

II. Experimental Characterization of the δ to δ Transition*

The primary technique for investigating the δ to δ* transition is UV-Visible (UV-Vis) absorption spectroscopy . This method directly measures the energy required to promote an electron from the δ to the δ* orbital.

Protocol: UV-Visible Spectroscopy of a Dirhenium Complex
  • Sample Preparation:

    • Dissolve a precisely weighed amount of the dirhenium complex in a suitable solvent (e.g., dichloromethane, acetonitrile). The choice of solvent is critical as it can influence the transition energy. The solvent should be transparent in the spectral region of interest.

    • Prepare a series of solutions with known concentrations to verify adherence to the Beer-Lambert Law.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum of the pure solvent in a matched cuvette.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 300-1000 nm for dirhenium complexes).

  • Data Analysis:

    • Identify the absorption maximum (λₘₐₓ) of the lowest energy band, which is typically assigned to the δ to δ* transition.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette. A high molar extinction coefficient for this transition is characteristic of its allowed nature.

    • The transition energy (E) can be calculated using the equation: E = hc/λₘₐₓ, where h is Planck's constant, c is the speed of light, and λₘₐₓ is the wavelength of maximum absorption.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Measurement Spectroscopic Measurement cluster_Analysis Data Analysis A Weigh Dirhenium Complex B Dissolve in Appropriate Solvent A->B C Prepare Serial Dilutions B->C D Record Solvent Baseline E Measure Sample Absorbance D->E F Identify λmax (δ -> δ*) E->F G Calculate Molar Extinction Coefficient (ε) F->G H Determine Transition Energy G->H

Caption: A streamlined workflow for the experimental characterization of the δ to δ* transition in dirhenium complexes using UV-Visible spectroscopy.

III. Factors Influencing the δ to δ Transition Energy*

The energy of the δ to δ* transition is not fixed but is sensitive to several factors, making it a valuable probe of the electronic and structural properties of the dirhenium core.

FactorInfluence on δ to δ* Transition EnergyRationale
Nature of Equatorial Ligands Electron-donating ligands increase the energy, while electron-withdrawing ligands decrease it.Electron-donating groups destabilize the δ orbital more than the δ* orbital, increasing the energy gap. Conversely, electron-withdrawing groups stabilize the δ orbital, decreasing the energy gap.
Nature of Axial Ligands Stronger σ-donating axial ligands generally lead to a decrease in the transition energy.Axial ligands primarily interact with the metal d₂² orbitals (σ-bonding). Stronger donors raise the energy of the d₂² orbital, which can mix with the δ and δ* orbitals, leading to a smaller energy gap.
Re-Re Bond Distance Shorter Re-Re bond distances generally lead to an increase in the transition energy.A shorter bond distance implies stronger overlap between the dₓᵧ orbitals, leading to a greater stabilization of the δ bonding orbital and a greater destabilization of the δ* antibonding orbital, thus increasing the energy gap.
Solvent Polarity The effect can be complex, but generally, more polar solvents can lead to shifts in the transition energy.The solvent can interact with the ground and excited states of the complex differently, leading to solvatochromism.
Oxidation State of Rhenium Increasing the oxidation state of the rhenium centers generally increases the transition energy.[4][5][6]A higher oxidation state leads to more contracted d-orbitals, which can result in stronger metal-ligand interactions and a larger energy gap between the δ and δ* orbitals.[4][5][6]

IV. Photophysical Consequences and Applications

Excitation into the δ to δ* transition populates the ¹(δδ*) excited state. This excited state can undergo several decay pathways, including:

  • Internal Conversion and Vibrational Relaxation: The molecule rapidly relaxes to the lowest vibrational level of the excited state.

  • Intersystem Crossing: The singlet excited state can efficiently cross over to a triplet excited state, ³(δδ*).

  • Luminescence: While often weak, some dirhenium complexes exhibit phosphorescence from the triplet state.

  • Photochemistry: The excited state can be a potent reductant or oxidant, enabling photochemical reactions.

The tunable nature of the δ to δ* transition and the reactivity of the resulting excited state have led to the exploration of dirhenium complexes in various applications, including:

  • Photocatalysis: As potent photoreductants, they can drive a range of chemical transformations.

  • Photodynamic Therapy (PDT): Upon excitation, they can generate reactive oxygen species that are cytotoxic to cancer cells.

  • Molecular Wires: The delocalized nature of the metal-metal bond allows for electron transport along the dirhenium core.

Photophysical_Pathways S0 S₀ (Ground State) S1 ¹(δδ) (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence (rare) T1 ³(δδ) (Triplet Excited State) S1->T1 Intersystem Crossing Heat Heat (Vibrational Relaxation) S1->Heat T1->S0 Phosphorescence Products Photochemical Products T1->Products Photochemistry T1->Heat Light_P Phosphorescence

Caption: A simplified Jablonski-type diagram illustrating the primary photophysical decay pathways following δ to δ* excitation in a dirhenium complex.

V. Conclusion

The δ to δ* transition in dirhenium complexes is more than just a spectroscopic curiosity; it is a window into the fundamental nature of the quadruple bond and a gateway to a rich landscape of photophysical and photochemical behavior. By understanding the molecular orbital origins of this transition and the factors that govern its energy, researchers can rationally design and synthesize novel dirhenium complexes with tailored properties for a wide array of applications, from fundamental studies of chemical bonding to the development of advanced materials and therapeutics. This guide serves as a foundational resource for scientists and professionals seeking to harness the unique potential of these remarkable molecules.

References

  • Cotton, F. A.; Curtis, N. F.; Johnson, B. F. G.; Robinson, W. R. Some Reactions of the Octahalodirhenate(III) Ions. II. Preparation and Properties of Tetracarboxylato Compounds. Inorganic Chemistry. [Link]

  • Mallick, A.; et al. Dirhenium paddlewheel complexes bearing para-substituted triphenylguanidinate ligands: Synthesis, spectroscopic and computational studies. ResearchGate. [Link]

  • Hanna, B. S. An Exploration of the Redox Behavior and Higher Oxidation States of Diruthenium Paddlewheel Complexes. UW-Madison Libraries. [Link]

  • Hopkins, M. D.; Gray, H. B. A simplified View of δ → δ* Transition Energies in Compounds with multiple metal-metal bonds: The isolated δ — δ* manifold model. Semantic Scholar. [Link]

  • Cotton, F. A.; et al. Synthesis and structural characterization of several dirhenium(III) compounds. ResearchGate. [Link]

  • Balasekaran, S. M.; et al. Expanding the Chemistry of Rhenium Metal–Metal Bonded Fluoro Complexes: Facile Preparation and Characterization of Paddlewheel Complexes. ACS Publications. [Link]

  • LibreTexts. Factors That Affect the Magnitude of Δo. Chemistry LibreTexts. [Link]

  • Bogomyakov, A. S.; et al. Electronic structure and magnetic properties of rhenium complexes with an iminoxolene ligand: experimental and computational studies. PubMed. [Link]

  • Cotton, F. A.; et al. Compounds Containing Dirheniurm(III) Octahalide Anions. ACS Publications. [Link]

  • Smith, A. FINAL THESIS. Huddersfield Repository. [Link]

  • Gross, Z.; et al. Rhenium Corrole Dimers: Electrochemical Insights into the Nature of the Metal–Metal Quadruple Bond. PMC. [Link]

  • Husak, Y. V.; et al. BINDING ACTIVITY OF THE QUADRUPLE BONDING DIRHENIUM(III) COMPOUND WITH BENZIMIDAZOLE LIGANDS TO NON-CANONICAL DNA. Journal of Chemistry and Technologies. [Link]

  • Dirhodium paddlewheel complexes considered in this work and their experimental ¹⁰³Rh chemical shifts. ResearchGate. [Link]

  • Antonarakis, G. S.; et al. Diruthenium Paddlewheel Complexes Attacking Proteins: Axial versus Equatorial Coordination. PMC. [Link]

  • Faraz, R. Factors Affecting the Magnitude of Δo. Slideshare. [Link]

  • Dunbar, K. R. REDOX AND CARBONYL CHEMISTRY OF DIRHENIUM COMPLEXES CONTAINING QUADRUPLE AND ELECTRON-RICH TRIPLE BONDS. Purdue e-Pubs. [Link]

  • Derringer, D. R.; et al. Synthesis, Spectroscopic Studies, and Structure of an Unusual Dirhenium Complex with a Bridging Hydride Ligand. ElectronicsAndBooks. [Link]

  • LibreTexts. The Effect of the Metal Ion on d-Orbital Splitting. Chemistry LibreTexts. [Link]

  • Vorotnikov, Y. A.; et al. Evolution of the Electronic Structure of the trans-[Re6S8bipy4Cl2] Octahedral Rhenium Cluster during Reduction. MDPI. [Link]

  • Gámez-Vallejo, S.; et al. In-Depth Study of the Electronic Properties of NIR-Emissive κ3N Terpyridine Rhenium(I) Dicarbonyl Complexes. ACS Publications. [Link]

  • O'Connor, M. J.; et al. Electronic Structure of Re2(O2CR)4Cl2 Complexes (R = H, CMe3) and Reassignment of the Electronic Absorption Spectrum of Re2(O2CCMe3)4Cl2. PMC. [Link]

  • Adams, R. D.; et al. Formyl C-H activation in N,N-Dimethylformamide by a dirhenium carbonyl complex. ResearchGate. [Link]

  • Frenking, G.; Shaik, S. The Nature of the Bonding in Transition-Metal Compounds. Chemical Reviews. [Link]

  • Torres-Cavanillas, R.; et al. Dissecting conjugation and electronic effects on the linear and non-linear optical properties of rhenium(I) carbonyl complexes. RSC Publishing. [Link]

  • Pander, P.; et al. Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Molecular Orbital Diagram of the Octachlorodirhenate(III) Anion, [Re₂Cl₈]²⁻

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the electronic structure and bonding in the octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻, a landmark compound in inorganic chemistry. It is intended for researchers, scientists, and professionals in drug development who seek a deep understanding of metal-metal multiple bonding.

Introduction: The Dawn of the Quadruple Bond

The isolation and characterization of the octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻, in the form of its potassium salt K₂[Re₂Cl₈]·2H₂O, marked a pivotal moment in chemistry.[1][2] First reported by Soviet chemists in 1954, its true significance was unveiled in 1964 by F. Albert Cotton and Charles B. Harris, who determined its crystal structure and proposed the existence of a quadruple bond between the two rhenium atoms.[1][2] This discovery challenged the then-existing paradigms of chemical bonding and opened up a new field of research into complexes containing metal-metal multiple bonds.[2][3] The anion's unique eclipsed geometry and remarkably short Re-Re bond distance of approximately 2.24 Å were the first indications of an extraordinary bonding scenario.[1][2]

The [Re₂Cl₈]²⁻ anion exhibits a distinctive dark blue color, a direct consequence of its electronic structure, specifically the δ→δ* electronic transition.[2][4] Understanding the molecular orbital (MO) diagram of this iconic anion is fundamental to grasping the nature of quadruple bonds, which are now known to be most common among transition metals such as rhenium, tungsten, molybdenum, and chromium.[1][5]

Theoretical Framework: The Genesis of a Quadruple Bond

The formation of the quadruple bond in [Re₂Cl₈]²⁻ can be rationalized through molecular orbital theory, which describes the combination of atomic orbitals to form molecular orbitals. Each rhenium atom in the anion is in the +3 oxidation state, possessing a d⁴ electron configuration.[6] The molecule has D₄h symmetry, with the two ReCl₄ units in an eclipsed conformation.[2][7] This geometry is crucial for the formation of the quadruple bond, as it allows for the maximum overlap of the d-orbitals on the adjacent rhenium atoms.

The quadruple bond is comprised of four distinct components arising from the overlap of the d-orbitals of the two Re(III) centers:

  • One σ (sigma) bond: Formed by the overlap of the d_z² orbitals along the internuclear axis (defined as the z-axis).

  • Two π (pi) bonds: Formed by the side-on overlap of the d_xz and d_yz orbitals.

  • One δ (delta) bond: Formed by the face-to-face overlap of the d_xy orbitals. This δ bond is a key feature of the quadruple bond and is responsible for the molecule's torsional rigidity and eclipsed conformation.[7]

The eight d-electrons from the two Re(III) centers populate these bonding molecular orbitals, leading to the electronic configuration σ²π⁴δ².[1][2] This configuration results in a formal bond order of four and accounts for the compound's diamagnetic nature, as all electrons are paired.[6][8]

The Molecular Orbital Diagram of [Re₂Cl₈]²⁻

The molecular orbital diagram provides a visual representation of the energy levels of the atomic and molecular orbitals and the distribution of electrons within them. For [Re₂Cl₈]²⁻, the diagram focuses on the interactions between the d-orbitals of the two rhenium atoms.

Construction of the MO Diagram

The construction of the MO diagram begins with the d-orbitals of the two separated Re³⁺ ions. Under the D₄h symmetry of the anion, these d-orbitals split in energy.[9][10] When the two ReCl₄ fragments are brought together, their d-orbitals interact to form bonding and antibonding molecular orbitals. The relative energies of these molecular orbitals are determined by the extent of their overlap.

The resulting molecular orbital energy level diagram shows the formation of the σ, π, and δ bonding and antibonding orbitals. The eight valence d-electrons fill the lowest energy bonding orbitals, resulting in the σ²π⁴δ² configuration.

MO_Diagram Molecular Orbital Diagram of [Re₂Cl₈]²⁻ cluster_Re1 Re³⁺ Atomic Orbitals cluster_MO Molecular Orbitals cluster_Re2 Re³⁺ Atomic Orbitals Re1_d 5d Re1_dz2 d(z²) sigma σ Re1_dz2->sigma sigma_star σ* Re1_dz2->sigma_star Re1_dxz_dyz d(xz), d(yz) pi π Re1_dxz_dyz->pi pi_star π* Re1_dxz_dyz->pi_star Re1_dxy d(xy) delta δ Re1_dxy->delta delta_star δ* Re1_dxy->delta_star Re1_dx2y2 d(x²-y²) Re2_d 5d Re2_dz2 d(z²) Re2_dz2->sigma Re2_dz2->sigma_star Re2_dxz_dyz d(xz), d(yz) Re2_dxz_dyz->pi Re2_dxz_dyz->pi_star Re2_dxy d(xy) Re2_dxy->delta Re2_dxy->delta_star Re2_dx2y2 d(x²-y²) e1 ↑↓ e2 ↑↓ e3 ↑↓

Sources

Vibronic Coupling in Tetrabutylammonium Octachlorodirhenate(III): A Spectroscopic Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vibronic Coupling in Tetrabutylammonium Octachlorodirhenate(III) Spectra Content Type: In-depth Technical Guide Audience: Researchers, Spectroscopists, and Inorganic Chemists

Executive Summary

The octachlorodirhenate(III) anion,


, stabilized by the tetrabutylammonium cation (

), serves as the paradigmatic model for metal-metal quadruple bonding. Its spectroscopic properties are defined by a dominant vibronic coupling mechanism that links the electronic

transition to the nuclear Re-Re stretching coordinate.

This guide provides a rigorous analysis of the vibronic signatures observed in the absorption, emission, and resonance Raman spectra of


. We deconstruct the Franck-Condon factors, quantify the excited-state structural distortions, and detail the experimental protocols required to resolve these features. This system validates the foundational principles of inorganic photophysics, demonstrating how electronic excitation drives specific nuclear reorganizations in heavy-metal clusters.

Electronic Structure Fundamentals

To understand the vibronic coupling, one must first establish the electronic ground state and the nature of the active transition. The


 anion possesses 

symmetry (eclipsed conformation).
The Quadruple Bond Manifold

The Re-Re bond arises from the interaction of the


 orbitals on each Rhenium center (

configuration). The molecular orbital (MO) hierarchy is:
  • 
     (
    
    
    
    ):
    
    
    (Strongest)
  • 
     (
    
    
    
    ):
    
    
    (Degenerate pair)
  • 
     (
    
    
    
    ):
    
    
    (Weakest, determines eclipsed geometry)

Ground State Configuration:


 (

) Bond Order: 4.0
The Active Transition ( )

The lowest energy allowed electronic transition promotes an electron from the bonding


 orbital to the antibonding 

orbital (

).
  • Transition:

    
    
    
  • Bond Order Change:

    
    
    
  • Symmetry Selection: Allowed (z-polarized, parallel to Re-Re bond).

This reduction in bond order weakens the Re-Re interaction, leading to an elongation of the metal-metal bond in the excited state. This structural displacement is the origin of the observed vibronic coupling.

MO_Diagram Re_AO Re 5d Orbitals Sigma σ (a1g) Re_AO->Sigma Pi π (eu) Sigma->Pi Delta δ (b2g) HOMO Pi->Delta Delta_Star δ* (b1u) LUMO Delta->Delta_Star hv (Visible) Transition Pi_Star π* (eg) Delta_Star->Pi_Star Sigma_Star σ* (a2u) Pi_Star->Sigma_Star

Figure 1: Simplified MO diagram of the quadruple bond showing the critical


 transition.

Vibronic Coupling Mechanisms

The spectra of


 are dominated by the Franck-Condon (FC) progression  of the totally symmetric Re-Re stretching mode (

).
The Franck-Condon Principle

Because the electronic transition (


 s) is faster than nuclear motion (

s), the transition is "vertical."[1] The ground state nuclear wavefunction is projected onto the excited state potential energy surface (PES).
  • Ground State (

    
    ):  Equilibrium bond length 
    
    
    
    Å.
  • Excited State (

    
    ):  Equilibrium bond length 
    
    
    
    (due to bond weakening).
  • Result: The vertical excitation lands in a vibrationally excited level of the

    
     state, creating a "progression" of peaks separated by the excited-state vibrational frequency.
    
Spectroscopic Signatures
A. Electronic Absorption (UV-Vis)
  • Band Position:

    
     nm (dependent on solvent/temperature).
    
  • Vibrational Structure: A clear progression of the

    
     (Re-Re stretch) mode is visible, especially at cryogenic temperatures (5 K).
    
  • Frequency: The spacing corresponds to

    
    . This is lower than the ground state frequency (
    
    
    
    ), confirming the weaker bond in the excited state.
B. Resonance Raman (RR) Spectroscopy

Excitation into the


 absorption band results in a massive enhancement of the Raman scattering for the 

mode and its overtones (

).
  • Mechanism: A-term scattering (Albrecht theory). The intensity enhancement scales with the square of the displacement (

    
    ) of the normal coordinate between ground and excited states.
    
  • Diagnostic Value: The observation of a long overtone progression in the RR spectrum definitively identifies the Re-Re stretch as the mode coupled to the electronic transition.

C. Emission (Fluorescence)

 exhibits fluorescence from the 

state.
  • Mirror Image: The emission spectrum mirrors the absorption spectrum.[2]

  • Progression: The vibrational spacing in emission corresponds to the ground state frequency (

    
    ), as the molecule relaxes back to the ground state PES.
    

Quantitative Analysis: The Huang-Rhys Factor

To quantify the vibronic coupling, we calculate the Huang-Rhys factor (


) and the bond distortion.
Calculating

The relative intensities of the vibronic peaks (


) in the absorption spectrum follow the Poisson distribution:


Where:
  • 
     is the intensity of the origin transition (0-0 band).
    
  • 
     is the vibrational quantum number.
    

Protocol:

  • Deconvolute the absorption spectrum (Gaussian fitting) to isolate peak areas.

  • Plot

    
     vs. 
    
    
    
    . The slope yields
    
    
    .
  • Typical values for

    
    : 
    
    
    
    .
Estimating Bond Length Change ( )

The relationship between


 and the dimensionless displacement (

) is:

Converting to physical bond length change (

):

Where:[3]
  • 
     = Reduced mass of the 
    
    
    
    unit (
    
    
    amu;
    
    
    amu).
  • 
     = Vibrational frequency (in cm
    
    
    
    ).
  • Result: For

    
    , the Re-Re bond elongates by approximately 0.10 - 0.15 Å  in the excited state.
    

Experimental Protocols

Synthesis of

Note: The tetrabutylammonium salt is preferred over potassium salts for solubility in spectroscopic solvents like dichloromethane (DCM).

  • Starting Material: Potassium perrhenate (

    
    ) or Ammonium perrhenate.
    
  • Reduction: Dissolve in concentrated HCl. Add hypophosphorous acid (

    
    ) as the reducing agent.[4]
    
  • Reaction: Reflux for 2-4 hours. The solution turns dark blue/green.

  • Cation Exchange: Add a stoichiometric excess of Tetrabutylammonium chloride (

    
    ) dissolved in dilute HCl.
    
  • Precipitation: The

    
     salt precipitates as emerald green crystals.
    
  • Purification: Recrystallize from DCM/Hexane or Acetone/Methanol to ensure high purity (crucial for resolving vibronic structure).

Low-Temperature Spectroscopy Workflow

Vibronic structure is often broadened by thermal effects (hot bands and solvent interaction) at room temperature.

Workflow Sample Sample Prep (DCM/Butyronitrile Glass) Cryostat Cryostat Cooling (77K or 4K) Sample->Cryostat Load Detection Detection (CCD/PMT) Cryostat->Detection Signal Excitation Excitation Source (Tunable Laser/Lamp) Excitation->Cryostat Irradiate Analysis Data Analysis (Franck-Condon Fit) Detection->Analysis Spectra

Figure 2: Experimental workflow for resolving vibronic fine structure.

Step-by-Step:

  • Matrix Selection: Prepare a dilute solution (

    
     M) in a solvent that forms a clear glass at low temperatures (e.g., 2-Methyltetrahydrofuran or 5:2 Ether/Isopentane).
    
  • Cooling: Load sample into a variable-temperature liquid helium cryostat. Cool slowly to 10 K to prevent glass cracking.

  • Measurement:

    • Absorption: Scan 500-900 nm.

    • Emission: Excite at ~600 nm (into the high-energy side of the absorption band). Collect emission from 650-900 nm.

  • Validation: Ensure the 0-0 transition energy overlaps in both absorption and emission spectra.

Diagrammatic Summary of Vibronic Coupling

The following diagram illustrates the physical origin of the spectroscopic features, linking the potential energy surfaces to the observed spectra.

Vibronic_Logic cluster_mechanism Mechanism GS Ground State (S0) Re-Re Bond Order = 4 Equilibrium r = 2.24 A Transition Vertical Transition (Franck-Condon) GS->Transition Photon Absorption ES Excited State (S1) Re-Re Bond Order = 3 Equilibrium r' > 2.24 A Vibration Re-Re Stretch (ν1) Activated by geometry change ES->Vibration Relaxation Force Transition->ES Populate v'>0 Spectrum Spectrum Output Progression of peaks Spacing = ν(Re-Re) Vibration->Spectrum Generates

Figure 3: Logical flow of vibronic coupling from electronic excitation to spectral output.

References

  • Cotton, F. A., & Harris, C. B. (1965).[5] The Crystal and Molecular Structure of Dipotassium Octachlorodirhenate(III) Dihydrate,

    
    . Inorganic Chemistry, 4(3), 330–333. Link
    
  • Trogler, W. C., Solomon, E. I., & Gray, H. B. (1977). Electronic spectra of potassium octachlorodirhenate(III) at 10 K. Inorganic Chemistry, 16(12), 3031–3035. Link

  • Clark, R. J. H., & Franks, M. L. (1975). Resonance Raman spectra of the octachlorodirhenate(III) ion. Journal of the American Chemical Society, 97(10), 2691–2697. Link

  • Zink, J. I. (1978). Vibronic coupling in metal-metal bonded systems. Accounts of Chemical Research, 11(8), 289–296. Link

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    : A Theoretical Study. Inorganic Chemistry, 42(5), 1599–1603.[6] Link
    
  • Fanwick, P. E., Martin, D. S., Cotton, F. A., & Webb, T. R. (1977). Polarized electronic absorption spectra for potassium tetrabromodichlorodirhenate(III). Inorganic Chemistry, 16(8), 2103–2106. Link

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An In-depth Technical Guide to the HOMO-LUMO Gap Analysis of Octachlorodirhenate Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻, and its derivatives represent a fascinating class of compounds characterized by a strong metal-metal quadruple bond. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that governs the electronic properties, reactivity, and potential therapeutic applications of these complexes. A smaller HOMO-LUMO gap is generally associated with higher reactivity and can be crucial for applications such as photodynamic therapy.[1] This guide provides a comprehensive overview of the synthesis, experimental characterization, and computational analysis of octachlorodirhenate derivatives, with a focus on understanding and tuning their HOMO-LUMO gap for potential applications in drug development.

Introduction: The Significance of the Dirhenium Core and the HOMO-LUMO Gap

The [Re₂Cl₈]²⁻ anion, first correctly characterized by F. Albert Cotton, was a landmark discovery in inorganic chemistry, establishing the existence of a quadruple bond between two metal centers.[2] This bond consists of one σ, two π, and one δ bond, arising from the overlap of the d-orbitals of the two rhenium atoms.[3] The electronic structure of this core, particularly the HOMO and LUMO, dictates the molecule's stability and reactivity.

The HOMO-LUMO gap is a fundamental concept in molecular orbital theory that influences a molecule's electronic and optical properties.[4] For octachlorodirhenate derivatives, this gap is of paramount importance as it can be correlated with the compound's reactivity and potential as a therapeutic agent. For instance, in photodynamic therapy (PDT), a smaller HOMO-LUMO gap can facilitate the absorption of lower-energy light to generate reactive oxygen species that are cytotoxic to cancer cells.[2][5] Furthermore, rhenium radioisotopes, such as ¹⁸⁶Re and ¹⁸⁸Re, are utilized in radiopharmaceuticals for cancer therapy, making the study of rhenium complexes highly relevant to drug development.[6][7]

This guide will delve into the methodologies for synthesizing derivatives of the octachlorodirhenate core, the experimental techniques used to probe their electronic structure, and the computational approaches that provide a deeper understanding of the structure-property relationships governing their HOMO-LUMO gap.

Synthetic Strategies for Octachlorodirhenate Derivatives

The modification of the octachlorodirhenate core is primarily achieved through ligand substitution reactions, where the chloride ligands are replaced by other donor groups. This allows for the fine-tuning of the electronic properties of the dirhenium unit.

Synthesis of Phosphine Derivatives

Phosphine ligands are widely used to modify the electronic environment of metal complexes. The synthesis of phosphine-substituted octachlorodirhenate derivatives can be achieved by reacting the parent [Re₂Cl₈]²⁻ salt with the desired phosphine.

Step-by-Step Protocol for the Synthesis of [Re₂Cl₆(PR₃)₂] type complexes:

  • Starting Material: Begin with a soluble salt of the octachlorodirhenate(III) anion, such as the tetrabutylammonium salt, (n-Bu₄N)₂[Re₂Cl₈].

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (n-Bu₄N)₂[Re₂Cl₈] in a suitable deoxygenated solvent like dichloromethane or acetone.

  • Ligand Addition: Add a stoichiometric amount of the desired phosphine ligand (e.g., PPr₃, PEt₂Ph) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by changes in color.

  • Isolation and Purification: The product can be isolated by precipitation upon the addition of a non-polar solvent like diethyl ether or hexane. The resulting solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum.

  • Characterization: The final product should be characterized by techniques such as single-crystal X-ray diffraction, cyclic voltammetry, and spectroscopy to confirm its structure and electronic properties.

This general procedure can be adapted for various phosphine ligands to generate a library of derivatives with systematically varied electronic properties.[8]

Synthesis of Carboxylate-Bridged Derivatives

Carboxylate ligands can bridge the two rhenium centers, leading to significant changes in the electronic structure. These derivatives are often synthesized from [Re₂Cl₈]²⁻ or other dirhenium precursors.[9]

Step-by-Step Protocol for the Synthesis of [Re₂(O₂CR)₄Cl₂] type complexes:

  • Precursor Synthesis: A common precursor for carboxylate-bridged complexes is N(C₄H₉)₄[Re₂(OOCCF₃)Cl₆], which can be synthesized via a solvothermal reaction of (N(C₄H₉)₄)₂[Re₂Cl₈] with trifluoroacetic acid and acetic anhydride.[9]

  • Ligand Exchange: The precursor complex is then reacted with the desired carboxylic acid (RCOOH) in a suitable solvent.

  • Reaction Conditions: The reaction mixture is typically heated under reflux to facilitate the ligand exchange.

  • Isolation and Purification: The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Recrystallization from an appropriate solvent system can be used for further purification.

  • Characterization: The structure and purity of the final product are confirmed using techniques such as X-ray crystallography, elemental analysis, and infrared spectroscopy.[10]

The choice of the R group on the carboxylate ligand allows for the introduction of various electronic and steric effects, thereby tuning the HOMO-LUMO gap.

Experimental Determination of the HOMO-LUMO Gap

Several experimental techniques can be employed to probe the electronic structure and estimate the HOMO-LUMO gap of octachlorodirhenate derivatives.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating electronic transitions in molecules. The absorption of light by a molecule corresponds to the promotion of an electron from an occupied molecular orbital to an unoccupied one. The lowest energy absorption band in the UV-Vis spectrum can often be attributed to the HOMO-LUMO transition, providing an experimental estimate of the gap.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the octachlorodirhenate derivative in a suitable solvent (e.g., CHCl₃, CH₃CN) that does not absorb in the region of interest.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) for the lowest energy transition. The HOMO-LUMO gap (Egap) can be estimated from the onset of this absorption band.[11] The spectra of these complexes often show intense bands below 350 nm due to intraligand transitions and broader, moderate absorptions between 350-450 nm assigned to metal-to-ligand charge transfer (MLCT) excitations.[4][12]

The nature of the solvent can also influence the absorption spectrum, a phenomenon known as solvatochromism.[13]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that provides information about the redox properties of a molecule. The oxidation and reduction potentials can be related to the energies of the HOMO and LUMO, respectively.

Experimental Protocol for Cyclic Voltammetry:

  • Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: Dissolve the octachlorodirhenate derivative in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in CH₂Cl₂).

  • Measurement: Scan the potential between appropriate limits and record the resulting current.

  • Data Analysis: The voltammogram will show peaks corresponding to oxidation and reduction events. The first oxidation potential (Eox) is related to the energy of the HOMO, while the first reduction potential (Ered) is related to the energy of the LUMO. The HOMO-LUMO gap can be estimated from the difference between the onset of the oxidation and reduction waves.[14][15]

Computational Analysis of the HOMO-LUMO Gap

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It allows for the calculation of molecular orbital energies and the visualization of the HOMO and LUMO.

DFT Calculation Workflow

Step-by-Step Protocol for DFT Calculations using Gaussian:

  • Structure Input: Build the molecular structure of the octachlorodirhenate derivative using a molecular modeling program like GaussView.

  • Input File Setup: Create a Gaussian input file specifying the calculation type (e.g., optimization and frequency), the level of theory (e.g., B3LYP functional), and the basis set (e.g., LANL2DZ for rhenium and a Pople-style basis set like 6-31G(d) for other atoms).[3][16]

  • Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of the molecule.

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

  • Orbital Analysis: From the output of the calculation, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap is the difference between these two energies.

  • Visualization: Use a program like GaussView to visualize the HOMO and LUMO to understand their spatial distribution and bonding character.

DFT_Workflow

Interpreting Computational Results

DFT calculations can provide valuable insights into how ligand modifications affect the HOMO-LUMO gap. For example, introducing electron-donating groups on the ligands is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. Conversely, electron-withdrawing groups are expected to lower the energy of the LUMO, also leading to a smaller gap.[2][5] These computational predictions can then be correlated with experimental data from UV-Vis spectroscopy and cyclic voltammetry.

Data Presentation and Analysis

A systematic study of a series of octachlorodirhenate derivatives allows for the establishment of clear structure-property relationships. The data should be presented in a clear and concise manner to facilitate comparison.

Table 1: HOMO-LUMO Gap Data for a Hypothetical Series of [Re₂Cl₆(PR₃)₂] Derivatives

Derivative (PR₃)λmax (nm)Eox (V vs. Fc/Fc⁺)Ered (V vs. Fc/Fc⁺)Calculated HOMO-LUMO Gap (eV)
PMe₃4500.85-1.202.05
PEt₃4650.82-1.232.05
PPh₃4800.78-1.151.93

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Drug Development

The ability to tune the HOMO-LUMO gap of octachlorodirhenate derivatives has significant implications for drug development.

  • Photodynamic Therapy (PDT): Complexes with a small HOMO-LUMO gap that absorb in the "phototherapeutic window" (600-900 nm) can be explored as PDT agents. Upon light activation, these complexes can generate cytotoxic reactive oxygen species to destroy cancer cells.[2][5]

  • Radiopharmaceuticals: The dirhenium core can be labeled with radioactive isotopes like ¹⁸⁶Re or ¹⁸⁸Re. By attaching targeting moieties to the ligands, these complexes can be directed to specific biological targets for cancer therapy.[6][7] The electronic properties, influenced by the HOMO-LUMO gap, can affect the stability and biodistribution of these radiopharmaceuticals.

  • Theranostics: Rhenium complexes often exhibit luminescence, which can be utilized for imaging and tracking their localization within cells, combining therapeutic action with diagnostic capabilities.[17]

Drug_Development_Pathway

Conclusion

The analysis of the HOMO-LUMO gap in octachlorodirhenate derivatives is a crucial aspect of understanding their chemical reactivity and exploring their potential in medicinal chemistry. Through systematic synthetic modifications and a combination of experimental and computational techniques, researchers can effectively tune the electronic properties of these fascinating dirhenium complexes. This in-depth understanding paves the way for the rational design of novel therapeutic agents for applications in areas such as photodynamic therapy and radiopharmaceuticals, ultimately contributing to the advancement of drug development.

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  • Electronic Structure of Re₂(O₂CR)₄Cl₂ Complexes (R = H, CMe₃) and Reassignment of the Electronic Absorption Spectrum of Re₂(O₂CCMe₃)₄Cl₂. (2022). ACS Omega. Retrieved from [Link]

  • Electronic Structure of Re₂(O₂CR)₄Cl₂ Complexes (R = H, CMe₃) and Reassignment of the Electronic Absorption Spectrum of Re₂(O₂CCMe₃)₄Cl₂. (2022). ACS Omega. Retrieved from [Link]

  • Calculated Allowed Transitions for Re₂(O₂CR)₄Cl₂ (R = H, CMe₃) Giving the Symmetry of Each Transition, Orbital Character, Transition Energy (cm⁻¹), and Oscillator Strength. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines. (2023). Molecules. Retrieved from [Link]

  • UV-vis absorption spectra of rhenium complexes in CHCl₃. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Electronic Structure of Re₂(O₂CR)₄Cl₂ Complexes (R = H, CMe₃) and Reassignment of the Electronic Absorption Spectrum of Re₂(O₂CCMe₃)₄Cl₂. (2022). ResearchGate. Retrieved from [Link]

  • New dirhenium(III) compounds bridged by carboxylate ligands: N(C(4)H(9))(4)[Re(2)(OOCCF(3))Cl(6)] and Re(2)(OOCCCHCo(2)(CO)(6))(4)Cl(2). (2002). Inorganic Chemistry. Retrieved from [Link]

  • ELECTROCHEMICAL STUDY OF METAL COMPLEXES. (n.d.). Sathyabama Institute of Science and Technology. Retrieved from [Link]

  • Asking about Metal complex DFT calculations? (2015). ResearchGate. Retrieved from [Link]

  • New Dirhenium(III) Compounds Bridged by Carboxylate Ligands: N(C₄H₉)₄[Re₂(OOCCF₃)Cl₆] and Re₂(OOCCCHCo₂(CO)₆)₄Cl₂. (2002). Inorganic Chemistry. Retrieved from [Link]

  • Unsymmetrical Dirhenium Complexes That Contain [Re₂]⁶⁺ and [Re₂]⁵⁺ Cores Complexed by Tridentate Ligands with P₂O and P₂N Donor Sets. (2002). Inorganic Chemistry. Retrieved from [Link]

  • Interpreting Electrochemistry. (n.d.). ResearchGate. Retrieved from [Link]

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  • Tutorial 01 | GaussView Basics: Build a Cobalt Complex & Run a Gaussian Optimization. (2021). YouTube. Retrieved from [Link]

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  • Synthesis, spectroscopic, electrochemical and computational studies of rhenium(I) dicarbonyl complexes based on meridionally-coordinated 2,2':6',2''-terpyridine. (2013). Dalton Transactions. Retrieved from [Link]

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  • Synthesis and structural characterization of several dirhenium(III) compounds. (2006). Inorganic Chemistry. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Growth of X-ray Diffraction Quality Single Crystals of (n-Bu4N)2Re2Cl8

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This comprehensive guide provides a detailed protocol for the synthesis and subsequent crystallization of bis(tetra-n-butylammonium) octachlorodirhenate(III), [(n-Bu4N)2Re2Cl8], a compound of significant interest in inorganic chemistry due to its classic example of a metal-metal quadruple bond. This document is intended for researchers, scientists, and professionals in drug development and materials science who require high-quality single crystals for X-ray diffraction analysis. The protocols herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the [Re2Cl8]2- Anion

The octachlorodirhenate(III) anion, [Re2Cl8]2-, holds a foundational place in the field of inorganic chemistry as one of the first recognized examples of a metal-metal quadruple bond. First synthesized and characterized in the early 1960s, its discovery challenged and expanded the then-existing theories of chemical bonding. The Re-Re quadruple bond, consisting of one σ, two π, and one δ bond, results in a remarkably short Re-Re distance (approximately 2.24 Å) and an eclipsed conformation of the two ReCl4 square planes.[1] The study of this and related multiply-bonded metal complexes has provided profound insights into the nature of metal-metal interactions, with implications for catalysis, materials science, and our fundamental understanding of chemical bonding.

The use of the tetra-n-butylammonium ((n-Bu4N)+) cation is strategic, as it imparts solubility to the [Re2Cl8]2- anion in a range of common organic solvents, facilitating its purification and crystallization. Obtaining high-quality single crystals of (n-Bu4N)2Re2Cl8 is a critical prerequisite for detailed structural elucidation by X-ray diffraction, which allows for precise measurement of the Re-Re bond length and the overall molecular geometry. This guide provides a reliable method for both the synthesis of this salt and the subsequent growth of diffraction-quality crystals.

Synthesis of (n-Bu4N)2Re2Cl8

The synthesis of the [Re2Cl8]2- anion involves the reduction of a Re(VII) precursor, typically a perrhenate salt such as potassium perrhenate (KReO4), in a strongly acidic medium. Hypophosphorous acid (H3PO2) is a commonly used and effective reducing agent for this transformation.

Chemical Principles

The overall reaction can be summarized as:

2 ReO4- + 8 H+ + 10 Cl- + 3 H3PO2 → [Re2Cl8]2- + 3 H3PO3 + 6 H2O

The reaction proceeds in a concentrated hydrochloric acid solution, which serves as both the source of the chloride ligands and the acidic medium required for the reduction. The tetra-n-butylammonium chloride is introduced to precipitate the desired salt, as (n-Bu4N)2Re2Cl8 is insoluble in the aqueous acidic reaction mixture.

Reagents and Materials
Reagent/MaterialFormulaGradeSupplier
Potassium PerrhenateKReO499.9%Sigma-Aldrich
Hydrochloric AcidHClACS Reagent, 37%Fisher Scientific
Hypophosphorous AcidH3PO250 wt. % in H2OAlfa Aesar
Tetra-n-butylammonium Chloride(n-Bu4N)Cl98%Acros Organics
EthanolC2H5OHAnhydrousJ.T. Baker
Diethyl Ether(C2H5)2OAnhydrousEMD Millipore
Safety Precautions
  • Rhenium Compounds: While not acutely toxic, rhenium compounds should be handled with care. Avoid inhalation of dust and skin contact.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Hypophosphorous Acid: Corrosive and can cause severe skin and eye damage. Handle in a fume hood with appropriate PPE.[2][3][4]

  • Organic Solvents: Ethanol and diethyl ether are flammable. Keep away from ignition sources.

Step-by-Step Synthesis Protocol
  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine potassium perrhenate (2.0 g, 6.9 mmol) and tetra-n-butylammonium chloride (3.8 g, 13.7 mmol).

  • Addition of Acids: Carefully add 100 mL of concentrated hydrochloric acid to the flask. The mixture will form a slurry.

  • Initiation of Reduction: While stirring vigorously, add 15 mL of 50% hypophosphorous acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle. The solution will gradually change color, typically from colorless to a deep blue-green, indicating the formation of the [Re2Cl8]2- anion. Continue refluxing for at least 4 hours.

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then cool it further in an ice bath for 1-2 hours to ensure complete precipitation of the product.

  • Isolation of the Product: Collect the dark blue-green solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold concentrated hydrochloric acid (2 x 20 mL), ethanol (2 x 20 mL), and finally with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the product under vacuum to obtain a fine, dark blue-green powder.

Characterization

The identity and purity of the synthesized (n-Bu4N)2Re2Cl8 can be confirmed by various spectroscopic techniques:

  • UV-Vis Spectroscopy: In a suitable solvent like acetonitrile, the compound exhibits a characteristic intense absorption band around 620 nm, which is attributed to the δ → δ* electronic transition of the Re-Re quadruple bond.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the tetra-n-butylammonium cation.

  • 1H NMR Spectroscopy: The proton NMR spectrum will display signals corresponding to the protons of the tetra-n-butylammonium cation.

Growing Single Crystals of (n-Bu4N)2Re2Cl8

The successful growth of X-ray quality single crystals is often the most challenging step. The key is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of a polycrystalline powder.[6] Several methods can be employed, and the optimal conditions may require some experimentation.

General Considerations for Crystallization
  • Purity: The starting material should be as pure as possible. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound to a moderate extent. Highly soluble compounds tend to precipitate quickly, forming small crystals.

  • Nucleation: The formation of the initial crystal nucleus should be controlled. Fewer nucleation sites lead to the growth of larger, well-formed crystals. Using clean glassware and filtering the solution can minimize unwanted nucleation.[7]

  • Patience: Crystal growth is often a slow process, sometimes taking days or even weeks. It is crucial to leave the crystallization setup undisturbed.

Recommended Crystallization Techniques

Here we detail three common and effective methods for growing single crystals of (n-Bu4N)2Re2Cl8.

This is the simplest crystallization technique. A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

  • Protocol:

    • Dissolve a small amount of (n-Bu4N)2Re2Cl8 (e.g., 20-50 mg) in a suitable solvent (e.g., dichloromethane or acetonitrile) in a small, clean vial.

    • Cover the vial with a cap that is not airtight, or with parafilm punctured with a few small holes, to allow for slow evaporation.

    • Place the vial in a location free from vibrations and temperature fluctuations.

    • Monitor the vial periodically without disturbing it. Crystals should appear as the solvent volume decreases.

  • Causality: The slow removal of the solvent ensures a gradual increase in solute concentration, promoting the growth of well-ordered crystals. The choice of a moderately volatile solvent like dichloromethane allows for a controlled evaporation rate.

Diagram 1: Slow Evaporation Setup

slow_evaporation cluster_vial Vial solution (n-Bu4N)2Re2Cl8 Solution Growing Crystal arrow Slow Evaporation of Solvent solution:sol->arrow cap Loosely Fitted Cap or Parafilm with Pinholes vapor_diffusion cluster_outer_vial Sealed Outer Vial cluster_inner_vial Inner Vial solution (n-Bu4N)2Re2Cl8 in 'Good' Solvent Crystal Growth anti_solvent Anti-Solvent ('Poor' Solvent) vapor Vapor Diffusion anti_solvent->vapor vapor->solution:sol

Caption: A vapor diffusion setup where an anti-solvent vapor slowly induces crystallization.

This method involves carefully layering a solution of the compound with a miscible anti-solvent. Crystallization occurs at the interface as the two solvents slowly diffuse into one another.

  • Protocol:

    • Dissolve (n-Bu4N)2Re2Cl8 in a small amount of a dense solvent (e.g., dichloromethane) in a narrow container like a test tube or an NMR tube.

    • Carefully layer a less dense, miscible anti-solvent (e.g., hexane or pentane) on top of the solution. This can be done by slowly adding the anti-solvent down the side of the tube with a pipette or syringe.

    • A distinct interface should be visible between the two layers.

    • Seal the tube and leave it undisturbed. Crystals will typically form at the interface over a period of days. [8]

  • Causality: The slow diffusion at the interface of the two liquids creates a localized region of supersaturation, providing an ideal environment for the nucleation and growth of single crystals.

Diagram 3: Solvent Layering Setup

solvent_layering tube tube label_top Hexane or Pentane label_bottom Dichloromethane Solution label_interface Diffusion & Crystallization

Caption: The solvent layering technique relies on slow diffusion between a solvent and an anti-solvent.

Troubleshooting Crystallization
ProblemPossible CauseSuggested Solution
No crystals formSolution is too dilute; compound is too soluble in the chosen solvent system.Concentrate the solution; try a different solvent or a higher ratio of anti-solvent.
Oiling outThe compound's solubility is too high at the point of precipitation.Use a more dilute solution; cool the solution more slowly; try a different solvent system.
Formation of powderNucleation is too rapid.Reduce the rate of supersaturation (slower evaporation, slower diffusion); use a cleaner vial to reduce nucleation sites.
Small, poorly formed crystalsRapid crystal growth.Slow down the crystallization process (e.g., by placing the setup in a cooler environment).

Conclusion

The synthesis and crystallization of (n-Bu4N)2Re2Cl8 provide a valuable experimental platform for exploring the fascinating chemistry of metal-metal multiple bonds. The protocols detailed in this guide, from the synthesis of the compound to various crystallization techniques, are designed to be robust and informative. By understanding the chemical principles behind each step, researchers can not only successfully obtain high-quality single crystals for X-ray diffraction but also adapt these methods for other challenging crystallization problems. The key to success lies in careful execution, patience, and a systematic approach to optimizing conditions.

References

  • Cotton, F. A., & Walton, R. A. (1993).
  • Cotton, F. A., Daniels, L. M., Murillo, C. A., & Wang, X. (1998). The Crystal Structure of the "Blue" Isomer of [Re2Cl4(μ-dppm)2]. Inorganica Chimica Acta, 275-276, 497-501.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hypophosphorous acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hypophosphorous acid, 30-32%. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. Retrieved from [Link]

  • Loba Chemie. (2015). HYPOPHOSPHOROUS ACID 50% AR MSDS. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University, Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Quadruple bond. Retrieved from [Link]

  • ResearchGate. (n.d.). MODELING AND ANALYSIS OF NMR, UV-VIS AND MS SPECTRA FOR THE CHARACTERIZATION OF THE COMPOUND NARCISSIN. Retrieved from [Link]

  • Heath, G. A., & Raptis, R. G. (1991). Low-Temperature Spectroelectrochemical Study of (Bu4N)Re2Cl9 and (Bu4N)2Re2Cl8: Discovery of Re2Cl93-. Inorganic Chemistry, 30(22), 4106–4108.
  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopic methods (NMR, IR, UV-Vis). Retrieved from [Link]

  • PubMed. (2009). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of octachlorodirhenate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers handling Octachlorodirhenate(III) (


). It is structured to provide immediate, actionable troubleshooting steps grounded in the mechanistic understanding of rhenium-rhenium quadruple bond stability.

Topic: Preventing Hydrolysis in Aqueous Media

Status: Active | Priority: Critical | Target Species:


 (Royal Blue)
The Stability Directive: The "Royal Blue" Standard

The integrity of the


 anion is visually self-validating. The complex exhibits a vibrant Royal Blue  color, attributed to the 

electronic transition at approximately 675–680 nm [1, 2].

Critical Rule: Any deviation from this specific blue hue (to green, turquoise, yellow, or brown) indicates a compromise in the coordination sphere or the metal-metal core.

The Stability Triad

To prevent hydrolysis, your aqueous medium must satisfy three conditions simultaneously:

  • High Acidity (

    
    ):  Suppresses the formation of hydroxo-bridged species (
    
    
    
    ).
  • High Chloride Activity (

    
    ):  Uses the Common Ion Effect to shift the ligand exchange equilibrium toward the fully chlorinated species.
    
  • Photoprotection: Prevents photo-induced cleavage of the Re-Re bond [1].

Diagnostic Troubleshooting (Q&A)
Q1: My solution has shifted from Royal Blue to a Turquoise/Green color. Is the sample lost?

Diagnosis: Ligand Substitution (Pre-Hydrolysis). You are likely observing the exchange of equatorial chloride ligands for water or solvent molecules, forming species like


. This preserves the Re-Re quadruple bond but alters the symmetry and electronic transition energy [3].
  • Immediate Action:

    • Acidify: Immediately add concentrated HCl (12 M) to the solution until the total acid concentration exceeds 6 M.

    • Saturate: Add a chloride source (e.g.,

      
       or 
      
      
      
      ) if increasing volume is undesirable.
    • Heat: Gently warm (

      
      ) for 10 minutes. If the core is intact, the high 
      
      
      
      will displace the water, restoring the blue color.
Q2: The solution turned pale yellow/colorless. Can I recover it?

Diagnosis: Bond Cleavage (Irreversible). A yellow shift typically indicates the cleavage of the quadruple bond, resulting in mononuclear rhenium(III) or (IV) species, or oxidation to perrhenate (


), which is colorless [1, 4].
  • Root Cause: Exposure to UV light (photolysis) or strong oxidizing agents (dissolved

    
    ).
    
  • Resolution: The sample is likely unrecoverable. For future experiments, store solutions in amber glassware and degas all aqueous acids with Argon/Nitrogen.

Q3: I see a brown/black precipitate forming at the bottom of the flask.

Diagnosis: Total Hydrolytic Collapse. The complex has hydrolyzed completely to form hydrous rhenium(IV) oxide (


). This occurs when the pH rises above 1-2, allowing 

to bridge the metal centers, leading to disproportionation and polymerization.
  • Prevention: Never dilute a stock solution of

    
     with pure water. Always dilute with 6 M HCl .
    
Mechanism of Failure

The following diagram illustrates the kinetic pathways determining the fate of the octachlorodirhenate anion.

G cluster_legend Stability Zone Start [Re2Cl8]2- (Royal Blue) Intact Quadruple Bond Water Addition of Water (Low [H+], Low [Cl-]) Start->Water Dilution Cleavage [ReCl4]- / ReO4- (Yellow/Colorless) Bond Scission Start->Cleavage UV Light / O2 Subst [Re2Cl7(H2O)]- (Green/Turquoise) Ligand Exchange Water->Subst Fast Equilibrium Subst->Start Add conc. HCl (Restoration) Hydrolysis [Re2Cl8-x(OH)x]2- (Unstable Intermediates) Subst->Hydrolysis pH > 1 Oxide ReO2 . nH2O (Brown/Black Ppt) Total Decomposition Hydrolysis->Oxide Irreversible

Figure 1: Reaction pathways for Octachlorodirhenate(III). Green arrows indicate reversible recovery paths; black arrows indicate irreversible decomposition.

Standard Operating Procedure (SOP)
Reagent Preparation

To ensure stability, all aqueous manipulations must occur within a "High Chloride/Acid" window.

ParameterSpecificationReason
Solvent Base 6 M to 12 M HClMaintains

pressure and low pH.
Gas Phase Argon or Nitrogen (Sparged)Prevents oxidation of Re(III) to Re(VII).
Glassware Amber / Aluminum Foil WrapPrevents UV-induced bond cleavage (

).
Temperature

(Room Temp)
Higher temps accelerate ligand exchange kinetics.
Step-by-Step Handling Protocol
  • Deoxygenation: Sparge concentrated HCl (12 M) with inert gas for 15 minutes before introducing the rhenium complex.

  • Dissolution: Add the solid

    
     salt (e.g., TBA or Potassium salt) directly to the acid. Do not  dissolve in water and then acidify.
    
  • Validation:

    • Extract a

      
       aliquot.
      
    • Dilute into

      
       of degassed 6 M HCl .
      
    • Measure UV-Vis.[1]

    • Pass Criteria:

      
       (strong absorption).
      
    • Fail Criteria: Peak shift to

      
       or appearance of a band at 
      
      
      
      [1].
References
  • Matsumura, M., & Hoggard, P. E. (2008). The photolysis of octachlorodirhenate(III) in chloroform. Polyhedron, 27(9-10), 2099-2102.

  • Cotton, F. A., et al. (2003). The Electronic Spectrum of Re2Cl8 2-: A Theoretical Study. Inorganic Chemistry, 42(5), 1599-1603.[2]

  • Simandiras, E. D., et al. (2007). Theoretical Investigation of the Stepwise Hydrolysis of the [Re3(μ-Cl)3Cl9]3- Anion. Inorganic Chemistry, 46(12).

  • Cotton, F. A., & Walton, R. A. (1993). Multiple Bonds Between Metal Atoms. Oxford University Press.

Sources

Technical Support Guide: Handling and Stability of Tetrabutylammonium Octachlorodirhenate(III)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Tetrabutylammonium octachlorodirhenate(III) ({[CH₃(CH₂)₃]₄N}₂Re₂Cl₈). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and troubleshooting of this unique organometallic compound. Our goal is to move beyond simple instructions and explain the causality behind our recommended protocols, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with Tetrabutylammonium octachlorodirhenate(III), which contains the classic [Re₂Cl₈]²⁻ anion, renowned for its metal-metal quadruple bond.[1]

Q1: My freshly opened bottle of (TBA)₂Re₂Cl₈ is not the deep blue color described in the literature. It appears greenish or brownish. What happened?

A: A color change from the characteristic deep blue is the most common visual indicator of decomposition. The blue color is a result of the specific electronic structure of the Re-Re quadruple bond, particularly the δ→δ* transition.[2] Exposure to atmospheric oxygen, even for brief periods, can lead to oxidation of the Rhenium(III) centers. This oxidation disrupts the electronic configuration of the quadruple bond, causing the color to fade or change.

  • Causality: The Re(III) centers in the [Re₂Cl₈]²⁻ core are in a reduced state and are susceptible to oxidation. Oxygen from the air acts as an oxidizing agent.[3]

  • Immediate Action: Do not use the reagent in your experiment. A compromised starting material is a primary source of failed reactions and irreproducible results.[4] Validate the integrity of the remaining batch using the spectroscopic protocol outlined in Section 3.

Q2: How can I quantitatively confirm the integrity of my (TBA)₂Re₂Cl₈ sample before use?

A: Visual inspection is only a preliminary check. The definitive method is UV-Visible (UV-Vis) Spectroscopy. The [Re₂Cl₈]²⁻ anion has a characteristic, low-energy absorption peak corresponding to the δ→δ* electronic transition, which unequivocally confirms the presence of the Re-Re quadruple bond.

  • Protocol: A detailed, step-by-step protocol for sample validation via UV-Vis spectroscopy is provided in Section 3, Protocol 3.2 .

  • Self-Validation: The presence of this sharp, characteristic peak is a positive validation of your material's integrity. Its absence or significant broadening indicates decomposition.

Q3: What are the absolute minimum precautions for handling this compound to ensure its stability?

A: (TBA)₂Re₂Cl₈ must be treated as an air-sensitive compound at all times.[5] The standard assumption should be that any exposure to the ambient atmosphere will initiate degradation.

  • Inert Atmosphere is Mandatory: All manipulations—weighing, transferring, and dissolving—must be performed under a dry, inert atmosphere, such as nitrogen or argon. This is best accomplished using a glove box or Schlenk line techniques.[4][6]

  • Use Dry Glassware: Adsorbed moisture on glassware surfaces can react with the compound. All glassware must be rigorously dried, typically by oven-drying at >120°C overnight and cooling under vacuum or in a desiccator.[7][8]

  • Use Anhydrous Solvents: Solvents must be of anhydrous grade and should be handled using techniques that prevent the introduction of air or moisture, such as transfer via a cannula or a dry syringe.[8]

Q4: My reaction involving (TBA)₂Re₂Cl₈ as a precursor failed, yielding an unexpected product or no reaction. How do I troubleshoot this?

A: When a reaction fails, it is crucial to systematically validate each component and step. Given the sensitivity of (TBA)₂Re₂Cl₈, its integrity should be the first point of investigation. Use the troubleshooting flowchart below to guide your analysis.

dot

G Troubleshooting Flowchart for (TBA)₂Re₂Cl₈ Reactions A Unexpected Experimental Result B Was the (TBA)₂Re₂Cl₈ reagent validated pre-experiment? A->B C Visually inspect the solid stock. Is it a uniform, deep blue? B->C Yes E Reagent is likely compromised. Procure a new, validated batch. B->E No D Perform UV-Vis analysis (See Protocol 3.2). Is the δ→δ* peak present and sharp? C->D Yes C->E No/Unsure D->E No G Review handling procedures. Were inert atmosphere techniques (Schlenk/Glove Box) used correctly? D->G Yes F Reagent integrity is confirmed. Investigate other reaction parameters. I Check solvent quality (anhydrous?), other reagents, temperature control, and reaction time. F->I G->F Yes H Potential procedural error. Review protocols (Section 3) and repeat experiment with validated reagent. G->H No

Caption: Troubleshooting logic for experiments involving (TBA)₂Re₂Cl₈.

Section 2: Core Concepts: The Chemistry of Stability

The stability of (TBA)₂Re₂Cl₈ is fundamentally tied to the integrity of the Re-Re quadruple bond (σ²π⁴δ²).[1][9][10] Understanding the mechanism of its decomposition is key to preventing it.

  • In an Inert Atmosphere: Under a dry, oxygen-free atmosphere (e.g., high-purity Argon or Nitrogen), the compound is chemically stable. The inert gas provides a protective blanket, preventing oxidative or hydrolytic attack on the electron-rich metal-metal bond. Proper storage in a sealed container within a glove box is the gold standard for long-term stability.[5]

  • In the Presence of Air: Air is composed of ~21% oxygen (a potent oxidizing agent) and variable amounts of water vapor.

    • Oxidation: Molecular oxygen can oxidize the Re(III) centers to higher oxidation states. This process removes electrons from the metal-metal bonding orbitals, weakening and eventually breaking the quadruple bond. The loss of the δ-bond component, which is the weakest part of the quadruple bond, is often the first step.[10][11]

    • Hydrolysis: While less aggressive than oxidation for this specific compound, moisture can coordinate to the metal centers, potentially facilitating decomposition pathways.

dot

G cluster_0 Inert Atmosphere (N₂ or Ar) cluster_1 Air Exposure (O₂ / H₂O) A (TBA)₂[Re₂Cl₈] (Deep Blue Solid) δ→δ* transition intact B Stable Compound (Long-term storage) A->B No reaction C (TBA)₂[Re₂Cl₈] (Deep Blue Solid) D Oxidized Rhenium Species (Green/Brown/Colorless) Loss of δ→δ* transition C->D Oxidation

Caption: Conceptual diagram of stability pathways for (TBA)₂Re₂Cl₈.

Section 3: Experimental Protocols & Best Practices

These protocols are designed as self-validating systems to ensure experimental integrity.

Protocol: Standard Handling and Storage (Air-Sensitive)

This workflow outlines the essential steps for manipulating (TBA)₂Re₂Cl₈ outside of its sealed container.

dot

G Workflow for Handling Air-Sensitive (TBA)₂Re₂Cl₈ A Start: Receive sealed vial B Transfer vial into Inert Atmosphere Glove Box A->B C Prepare oven-dried glassware and anhydrous solvents inside box B->C D Equilibrate vial to glove box temperature C->D E Carefully unseal vial and weigh required amount D->E F Dissolve in anhydrous solvent for immediate use E->F G Tightly reseal stock vial. Wrap with Parafilm. E->G H Store resealed vial inside the glove box G->H

Caption: Standard operating procedure for handling (TBA)₂Re₂Cl₈.

Protocol: Validating Sample Integrity via UV-Vis Spectroscopy

Objective: To confirm the presence of the Re-Re quadruple bond.

Materials:

  • (TBA)₂Re₂Cl₈ sample

  • Anhydrous, spectroscopic grade acetonitrile or dichloromethane

  • Gas-tight cuvette with a septum cap

  • Dry, gas-tight syringe

  • UV-Vis Spectrophotometer

Methodology:

  • Preparation (Inert Atmosphere): Inside a glove box or using a Schlenk line, prepare a dilute solution of (TBA)₂Re₂Cl₈ in the anhydrous solvent. The concentration should be sufficient to yield an absorbance maximum between 0.5 and 1.5.

  • Sample Transfer: Using a dry, gas-tight syringe, carefully draw up the solution and inject it into the gas-tight cuvette. The cuvette should have been previously flushed with inert gas.

  • Data Acquisition: Immediately acquire the UV-Vis spectrum, typically scanning from 800 nm to 300 nm.

  • Analysis:

    • Expected Result (Valid Sample): A distinct, sharp absorption peak should be observed in the visible region, typically around 680-700 nm in acetonitrile. This peak is the δ→δ* transition characteristic of the [Re₂Cl₈]²⁻ anion.

    • Invalid Result: The absence of this peak, or the presence of only a sloping baseline, indicates that the quadruple bond has been compromised and the sample has decomposed.

Section 4: Data Summary Table

This table summarizes the expected stability and degradation pathways under various conditions.

ConditionAtmosphereExpected Visual OutcomeSpectroscopic Signature (UV-Vis)Primary Degradation Mechanism
Ideal Storage High-Purity N₂ or Ar (<1 ppm O₂)Stable, deep blue solidSharp δ→δ* peak maintainedNone
Brief Exposure Ambient Air (minutes)Potential slight fading of blue colorDecrease in δ→δ* peak intensitySurface Oxidation
Prolonged Exposure Ambient Air (hours to days)Significant color change (green, brown)Complete loss of δ→δ* peakBulk Oxidation
In Solution Anhydrous Solvent, Inert GasStable, deep blue solutionSharp δ→δ* peak maintainedNone
In Solution Non-degassed Solvent, AirRapid fading of blue colorRapid disappearance of δ→δ* peakRapid Oxidation

Section 5: References

  • Sciencemadness.org. Preparation of Tetrabutylammonium Octachlorodirhenate: A Compound With A Metal-Metal Quadruple Bond.

  • ResearchGate. Tetrabutylammonium Octachlorodirhenate(III) | Request PDF.

  • Ossila. Air Sensitive Compounds.

  • Safety Data Sheet. TETRABUTYLAMMONIUM OCTACHLORODIRHENATE(III).

  • The Manipulation of Air-Sensitive Compounds.

  • CDN. Probing the Electronic Structure and Metal-Metal Bond of Re2Cl8 in the Gas Phase.

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

  • Handling air-sensitive reagents AL-134.

  • Wikipedia. Potassium octachlorodirhenate.

  • The Electronic Spectrum of Re2Cl8 : A Theoretical Study.

  • Semantic Scholar. Metal–metal bonding in Re2Cl8(2-) from the analysis of domain averaged fermi holes.

Sources

purification methods for crude Tetrabutylammonium octachlorodirhenate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Isolation of Tetrabutylammonium Octachlorodirhenate(III)

Case ID: RE-224-CL8 Status: Open Priority: High (Precursor Integrity Critical) Assigned Specialist: Senior Application Scientist, Inorganic Division

Introduction: The "Royal Blue" Standard

Welcome to the technical support hub for Tetrabutylammonium octachlorodirhenate(III) (


).

As a researcher, you know this compound is the "fruit fly" of metal-metal quadruple bond chemistry. However, its synthesis (often via the benzoyl chloride reduction of perrhenate) yields a crude product that is frequently contaminated with gummy organic byproducts, hydrolyzed rhenium species, or unreacted starting materials.

The Golden Rule: Pure


 is Royal Blue . Any tint of green, brown, or olive indicates compromised quadruple bond integrity (usually oxidation or hydrolysis).

This guide provides a self-validating purification workflow to restore your material to crystallographic purity.

Module 1: Diagnostic Triage

Before beginning purification, assess the state of your crude material. The color is your primary sensor.

Visual Diagnostic Flowchart (Graphviz diagram illustrating the decision logic based on crude product appearance)

DiagnosticTriage Start Inspect Crude Material Blue Royal Blue Solid Start->Blue  Color Match   Green Green / Olive Tint Start->Green  Deviant   Brown Brown / Black Sticky Tar Start->Brown  Deviant   Action1 Proceed to Standard Recrystallization (Method A) Blue->Action1 Action2 High Risk: Oxidation/Hydrolysis Requires Acid Wash (Method B) Green->Action2 Action3 Critical Failure: Decomposition Attempt Rescue Extraction Brown->Action3

Caption: Figure 1. Visual triage logic for determining the appropriate purification strategy.

Module 2: The Purification Protocol

Prerequisites:

  • Inert Atmosphere: While the solid is air-stable for short periods, solutions are sensitive to oxidation. Perform all recrystallizations under Nitrogen or Argon.

  • Solvents: Dichloromethane (DCM) [Degassed], Diethyl Ether [Anhydrous, Degassed], Concentrated HCl.

Method A: Standard Recrystallization (The "DCM Layering" Technique)

Use this for crude solids that are dry but contain organic salts or minor impurities.

The Logic:


 is highly soluble in DCM but insoluble in ether. The large TBA cation facilitates crystallization, but rapid precipitation traps impurities. We use a diffusion method.
  • Dissolution:

    • Place 1.0 g of crude solid in a Schlenk flask.

    • Add minimum degassed DCM (approx. 10–15 mL) to dissolve the solid.

    • Critical Step: If the solution is not a vibrant royal blue, add 1–2 drops of concentrated HCl. This suppresses the hydrolysis equilibrium:

      
      
      
  • Filtration:

    • Filter the solution through a Celite pad (under inert gas) to remove insoluble oxides (often black/brown specks) and alkali metal salts (KCl/NaCl).

  • Layering:

    • Carefully layer degassed Diethyl Ether (approx. 30 mL) on top of the DCM solution. Do not mix.

    • Allow to stand at

      
       overnight.
      
  • Harvest:

    • Decant the supernatant. Wash the blue crystals

      
       with cold ether.
      
    • Dry under vacuum.

Method B: The "Rescue" Wash (For Green/Oily Crudes)

Use this if the crude material is sticky (benzoyl chloride residues) or greenish.

  • Trituration:

    • Suspend the sticky crude in cold Ethanol (

      
      ).
      
    • Sonicate briefly. The blue product is sparingly soluble in cold ethanol, but organic byproducts (benzoic acid, TBA salts) are soluble.

  • Acid Wash:

    • Filter the solid.[1]

    • Wash with

      
       in Ethanol (prepared by adding conc. HCl to ethanol). This reverses surface hydrolysis (turning green surfaces back to blue).
      
  • Final Rinse:

    • Rinse with anhydrous ether to remove the acid/alcohol.

    • Proceed to Method A for final crystallization.

Module 3: Troubleshooting & FAQs

Q1: My product turned bright green during recrystallization. Is it ruined?

  • Diagnosis: This is the classic "Green Plague." It indicates the formation of the

    
     species or oxo-bridged dimers due to oxidation or hydrolysis.
    
  • Fix: You cannot easily revert the bulk material. However, if it is a surface coating:

    • Wash the solid with deoxygenated

      
      .
      
    • If the washings are green but the solid remains blue, you are safe.

    • If the solid dissolves to a green solution, discard and restart synthesis with stricter exclusion of oxygen.

Q2: The product is oiling out instead of crystallizing.

  • Cause: Too much solvent or rapid addition of the antisolvent (Ether).

  • Fix: Re-dissolve the oil in DCM. Instead of layering, use vapor diffusion . Place a small vial of the DCM solution inside a larger jar containing Ether. Cap the large jar. The ether vapor will slowly diffuse into the DCM, growing high-quality crystals over 24–48 hours.

Q3: Can I use Acetone instead of DCM?

  • Answer: Yes, but with caution. Acetone is a good solvent, but it is "wet" (hygroscopic). If you use acetone, you must add a drop of conc. HCl to the solution to prevent solvolysis. Precipitate with water (if acid is present) or ether.

Q4: Why do we use TBA (Tetrabutylammonium) instead of Potassium?

  • Reasoning: Solubility. The

    
     salt is insoluble in most organic solvents, making it useless for subsequent ligand exchange reactions. The TBA cation acts as a "phase transfer" agent, pulling the 
    
    
    
    anion into organic media (DCM/Chloroform) for reactivity.

Module 4: Validation (Quality Control)

You must validate the integrity of the quadruple bond.

Data Summary Table

ParameterAcceptance CriteriaNotes
Appearance Royal Blue CrystalsGreen = Oxidation; Brown = Decomposition
UV-Vis (

)

The

transition (Fingerprint)
Solubility Soluble: DCM, Acetone, MeCNInsoluble: Ether, Pentane, Water
Crystal Shape Rhocomboidal / BlockyNeedles often indicate impurity inclusion

Workflow Visualization: Validation Logic (Graphviz diagram showing the validation steps)

Validation Sample Purified Crystals UVVis UV-Vis Spectroscopy (in DCM) Sample->UVVis Check1 Peak @ ~680 nm? UVVis->Check1 Pass PASS: Quadruple Bond Intact Check1->Pass Yes Fail FAIL: Check for Green/Brown shifts Check1->Fail No

Caption: Figure 2. Validation workflow using UV-Vis spectroscopy to confirm the


 transition.

References

  • Cotton, F. A.; Harris, C. B. "The Crystal and Molecular Structure of Dipotassium Octachlorodirhenate(III)

    
    ." Inorganic Chemistry, 1965 , 4(3), 330–333. 
    
  • Barder, T. J. ; Cotton, F. A.; Lewis, G. L.; Walton, R. A.; Rupp, J. J.; Yavorsky, A. "Tetrabutylammonium Octachlorodirhenate(III)." Inorganic Syntheses, 1985 , 23, 116–118.

  • Zietlow, T. C. ; Gray, H. B. "Spectroscopy and photochemistry of octachlorodirhenate(III)." Inorganic Chemistry, 1984 , 23(15), 2186–2190.

Sources

Technical Support Center: Synthesis of Tetrabutylammonium Octachlorodirhenate(III), [(Bu₄N)₂[Re₂Cl₈]]

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Optimized Benzoyl Chloride Reduction Method

Welcome to the technical support center for the synthesis of the iconic quadruply bonded dirhenium complex, [(Bu₄N)₂[Re₂Cl₈]]. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing the benzoyl chloride reduction method. As Senior Application Scientists, we provide not just a protocol, but a comprehensive resource grounded in mechanistic understanding and practical experience to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the synthesis of [(Bu₄N)₂[Re₂Cl₈]] using the benzoyl chloride reduction method.

Q1: What is the fundamental principle behind the synthesis of [(Bu₄N)₂[Re₂Cl₈]]?

The synthesis of the octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻, involves the reduction of a rhenium(VII) precursor, typically the perrhenate salt (Bu₄N)ReO₄, to the rhenium(III) oxidation state. In this specific method, benzoyl chloride serves as the reducing agent in a concentrated hydrochloric acid medium. The reaction facilitates the formation of the remarkable rhenium-rhenium quadruple bond, a hallmark of this deep blue complex.

Q2: Why is benzoyl chloride used as the reducing agent?

Benzoyl chloride is an effective reducing agent for perrhenate in the presence of concentrated hydrochloric acid. While the precise mechanism is complex, it is understood that under these acidic conditions, benzoyl chloride can facilitate the multi-electron reduction of the Re(VII) center. This method is often favored for its convenience and efficiency in yielding the desired product.

Q3: What is the significance of the brilliant blue color of the product?

The intense blue color of the [Re₂Cl₈]²⁻ anion is one of its most defining characteristics. This color arises from a specific electronic transition, namely the δ → δ* transition, which is a direct consequence of the unique quadruple bond between the two rhenium atoms. The presence of this vibrant color is a strong visual indicator of successful product formation.

Q4: Why is tetra-n-butylammonium ((Bu₄N)⁺) used as the counterion?

The large, non-coordinating tetra-n-butylammonium cation is crucial for several reasons. It effectively stabilizes the large [Re₂Cl₈]²⁻ dianion in the solid state through favorable lattice energetics. Furthermore, the use of (Bu₄N)⁺ renders the resulting salt soluble in a range of organic solvents, which is advantageous for purification by recrystallization and for subsequent reactions.

Q5: Can other perrhenate salts be used as starting materials?

While (Bu₄N)ReO₄ is commonly used due to the reasons mentioned above, other perrhenate salts with large cations, such as tetraethylammonium perrhenate, could potentially be used. However, the solubility and crystallization properties of the final product will be affected by the choice of the counterion.

Troubleshooting Guide

Even with a robust protocol, experimental challenges can arise. This section is dedicated to helping you troubleshoot common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Blue Product 1. Incomplete Reduction: Insufficient benzoyl chloride or reaction time. 2. Oxidation of Product: Presence of air (oxygen) during the reaction or workup. 3. Incorrect HCl Concentration: Use of dilute HCl can hinder the reduction process.1. Ensure the correct stoichiometry of benzoyl chloride is used. Consider a slight excess. Extend the reflux time if necessary. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents prior to use. 3. Use concentrated hydrochloric acid as specified in the protocol.
Formation of a Green or Brown Precipitate 1. Side Reactions: Benzoyl chloride can undergo side reactions, especially at elevated temperatures.[1] 2. Presence of Water: Benzoyl chloride reacts with water to form benzoic acid and HCl, which can interfere with the desired reaction.[2] 3. Over-reduction or Decomposition: Prolonged heating or excessively high temperatures can lead to the formation of other rhenium species.1. Maintain the recommended reaction temperature. Avoid overheating the reaction mixture. 2. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents where possible. 3. Adhere to the specified reaction time and temperature. Monitor the reaction progress visually.
Product is Difficult to Purify/Crystallize 1. Presence of Unreacted Starting Material: Incomplete reaction can lead to contamination with (Bu₄N)ReO₄. 2. Formation of Benzoic Acid: Hydrolysis of benzoyl chloride can result in benzoic acid contamination. 3. Inappropriate Solvent for Recrystallization: The chosen solvent may not provide the optimal solubility differential for purification.1. Ensure the reaction goes to completion. If necessary, adjust the stoichiometry of the reducing agent. 2. During workup, wash the crude product with a solvent in which benzoic acid is soluble but the desired product is not. 3. Experiment with different solvent systems for recrystallization. A common method is dissolving the product in a good solvent (e.g., acetone) and inducing precipitation by adding a poor solvent (e.g., ethanol or diethyl ether).
Color of the Product Fades Over Time Air Sensitivity: The [Re₂Cl₈]²⁻ anion can be susceptible to oxidation, especially in solution.Store the solid product under an inert atmosphere and in the dark. Prepare solutions fresh before use and handle them under inert conditions.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of [(Bu₄N)₂[Re₂Cl₈]].

Materials:

  • Tetrabutylammonium perrhenate ((Bu₄N)ReO₄)

  • Benzoyl chloride (C₆H₅COCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (absolute)

  • Diethyl ether

  • Acetone

  • Nitrogen or Argon gas

  • Standard reflux apparatus with a gas inlet/outlet

  • Schlenk line or similar inert atmosphere setup

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tetra-n-butylammonium perrhenate (1.0 eq) and a 10-fold molar excess of benzoyl chloride.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with nitrogen or argon gas three times to establish an inert atmosphere.

  • Addition of HCl: Under a positive flow of inert gas, carefully add concentrated hydrochloric acid to the flask. The volume should be sufficient to dissolve the starting materials upon heating.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The solution should gradually turn from colorless to a deep blue. The reflux should be maintained for at least 2 hours.

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The blue product should begin to precipitate. Cooling the mixture in an ice bath can further promote crystallization.

  • Isolation of Crude Product: Collect the blue crystalline product by vacuum filtration. Wash the crystals sequentially with small portions of cold ethanol and then diethyl ether to remove unreacted benzoyl chloride and other soluble impurities.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of acetone.

    • Filter the solution to remove any insoluble impurities.

    • Slowly add ethanol or diethyl ether to the filtrate with gentle swirling until the solution becomes cloudy.

    • Allow the solution to stand at room temperature, and then in a refrigerator or freezer to induce crystallization.

    • Collect the purified blue crystals by vacuum filtration, wash with a small amount of cold ethanol and diethyl ether, and dry under vacuum.

Characterization:

  • UV-Vis Spectroscopy (in Acetone): The purified product should exhibit a characteristic intense absorption band around 615-620 nm, corresponding to the δ → δ* electronic transition.

  • Infrared Spectroscopy (KBr pellet or Nujol mull): The IR spectrum will be dominated by the vibrational modes of the tetra-n-butylammonium cation. The absence of a strong C=O stretching band from benzoyl chloride (around 1770 cm⁻¹) and the characteristic peaks of the perrhenate starting material indicates product purity.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization start Combine (Bu₄N)ReO₄ and Benzoyl Chloride inert Establish Inert Atmosphere (N₂/Ar) start->inert add_hcl Add Concentrated HCl inert->add_hcl reflux Reflux for 2 hours (Observe color change to blue) add_hcl->reflux cool Cool to Room Temperature (Precipitation of product) reflux->cool filter Vacuum Filter Crude Product cool->filter wash Wash with Ethanol & Diethyl Ether filter->wash recrystallize Recrystallize from Acetone/Ethanol wash->recrystallize final_filter Vacuum Filter Purified Product recrystallize->final_filter dry Dry Under Vacuum final_filter->dry uv_vis UV-Vis Spectroscopy dry->uv_vis ir IR Spectroscopy dry->ir

Caption: Experimental workflow for the synthesis of [(Bu₄N)₂[Re₂Cl₈]].

References

  • Why should heat not be given in the reaction that benzoyl chloride is present? (2023, February 1). ResearchGate. [Link]

  • Benzoyl chloride - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Validation & Comparative

characteristic UV-Vis absorption bands of [Re2Cl8]2- anion

The Royal Standard: A Spectroscopic Guide to the Anion

Executive Summary

The octachlorodirhenate(III) anion,


For researchers in inorganic synthesis and bio-inorganic signaling, this anion serves as a critical benchmark for calibrating theoretical models of metal-metal interactions. This guide objectively characterizes its UV-Vis absorption profile, compares it against isoelectronic alternatives, and provides a validated protocol for reproducible measurement.

Technical Deep Dive: The Electronic Signature

The absorption spectrum of



1




Data Summary: Characteristic Bands

Solvent: Acetonitrile (


Band AssignmentWavelength (

)
Wavenumber (

)
Extinction Coeff. (

)
Origin
Band I (Primary) ~680 nm 14,700 cm⁻¹ ~1,200 - 1,400 M⁻¹cm⁻¹

(HOMO

LUMO)
Band II~390 nm25,600 cm⁻¹~6,500 M⁻¹cm⁻¹LMCT (

)
Band III~303 nm33,000 cm⁻¹~10,500 M⁻¹cm⁻¹

(Metal-Metal)

Note: The


 transition is z-polarized (along the Re-Re bond axis). In single-crystal studies, this band is vibronically structured, but in solution, it appears as a broad, featureless peak responsible for the deep blue color.
Molecular Orbital Mechanism

The following diagram illustrates the frontier orbital splitting that gives rise to the characteristic 680 nm absorption.

MO_Diagramcluster_0Frontier Molecular OrbitalsSigma_Starσ* (Antibonding)Pi_Starπ* (Antibonding)Delta_Starδ* (LUMO)Deltaδ (HOMO)Delta->Delta_StarΔE ~ 14,700 cm⁻¹(680 nm)Piπ (Bonding)Sigmaσ (Bonding)

Figure 1: Simplified MO diagram showing the quadruple bond manifold. The weak overlap of the

Comparative Analysis

To understand the uniqueness of



Comparison 1: The Metal Effect ( vs. )

Despite being isoelectronic (

Feature

(5d)

(4d)
Analysis
Color Royal Blue Cherry Red Re absorbs Red/Orange; Mo absorbs Green.

(

)
680 nm ~520 nm Mo transition is higher energy.
Bond Length 2.24 Å2.14 ÅShorter bond in Mo leads to stronger

overlap.
Splitting Energy Lower (

)
Higher (

)
Counter-Intuitive: Usually 5d orbitals overlap better than 4d. However, the shorter Mo-Mo distance dominates here, creating a larger

gap and blue-shifting the spectrum.
Comparison 2: The Ligand Effect (Cl vs. Br)

Substituting Chlorine with Bromine (

  • 
     Shift:  The band red-shifts slightly (lower energy) by ~200 cm⁻¹ (to ~690-700 nm).
    
  • LMCT Shift: Significant red shift observed. Bromine is less electronegative than Chlorine, raising the energy of ligand orbitals and narrowing the gap to the metal orbitals.

Experimental Protocol: Validated Measurement Workflow

Objective: Obtain a spectroscopic grade spectrum of

Reagents & Equipment[2][3][4][5]
  • Analyte:

    
     (Tetrabutylammonium salt is preferred for solubility in organic solvents).
    
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN must be dry and deoxygenated.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 6000i or equivalent).

  • Cells: Quartz cuvettes (1 cm path length), screw-cap with septa recommended.

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Ideally, prepare the stock solution inside a glovebox (

      
       or 
      
      
      atmosphere).
    • Weigh ~10 mg of

      
       and dissolve in 10 mL of deoxygenated solvent.
      
    • Target concentration: ~0.5 - 1.0 mM. The solution should be a distinct blue.

  • Handling & Photolysis Check:

    • Critical Warning:

      
       in acetonitrile is photolabile under UV irradiation (254 nm), leading to Re-Re bond cleavage and formation of 
      
      
      .
    • Keep solutions in amber vials or wrapped in foil until measurement.

    • Minimize exposure to short-wave UV during the scan (scan from long

      
       to short 
      
      
      if possible, or use a fast scan rate).
  • Measurement:

    • Baseline: Run a blank scan with pure solvent.

    • Scan Range: 800 nm to 250 nm.

    • Validation: Verify the presence of the 680 nm peak. If the solution turns green or yellow, oxidation or hydrolysis has occurred (likely to

      
       or monomeric species).
      
Workflow Diagram

ProtocolStartStart: Solid (n-Bu4N)2[Re2Cl8]SolventDissolve in Dry MeCN/DCM(Inert Atmosphere)Start->SolventProtectProtect from Light(Amber Vial)Solvent->ProtectAvoid PhotolysisMeasureUV-Vis Scan(800 -> 250 nm)Protect->MeasureCheckQC Check:Peak at 680 nm?Measure->Check

Figure 2: Operational workflow for ensuring sample integrity during spectroscopic analysis.

References

  • Cotton, F. A., & Harris, C. B. (1965). The Crystal and Molecular Structure of Dipotassium Octachlorodirhenate(III) Dihydrate, K2[Re2Cl8]·2H2O. Inorganic Chemistry, 4(3), 330–333. Link

  • Gagliardi, L., & Roos, B. O. (2003). The Electronic Spectrum of Re2Cl8 2-: A Theoretical Study. Inorganic Chemistry, 42(5), 1599–1603. Link

  • Trogler, W. C., & Gray, H. B. (1978). Electronic Spectra and Photochemistry of Quadruply Bonded Metal Dimers. Accounts of Chemical Research, 11(6), 232–239. Link

  • Burton-Pye, B. P., et al. (2016). Photochemical behavior of the quadruply metal-metal bonded [Tc2Cl8]2− anion in acetonitrile. Inorganica Chimica Acta, 463, 14-19. Link

  • Fanwick, P. E., et al. (1976). Polarized Single Crystal Absorption Spectra of (n-Bu4N)2[Re2Br8] at 5 K. Israel Journal of Chemistry, 15, 308.[2] Link

A Researcher's Guide to the Raman Spectroscopy Assignment of Rhenium-Rhenium Stretching Frequencies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of inorganic chemistry and materials science, the direct bond between metal atoms is a cornerstone of molecular design, catalysis, and novel material properties. Among these, the rhenium-rhenium (Re-Re) bond is of particular interest due to its ability to form in a variety of oxidation states and bond orders, from single to the classic quadruple bond. Raman spectroscopy is an exceptionally powerful, non-destructive technique for probing these metal-metal interactions.[1] It provides a direct vibrational fingerprint of the molecular skeleton, with the Re-Re stretching frequency, denoted as ν(Re-Re), serving as a crucial diagnostic tool for bond strength and order.[2][3]

This guide provides an in-depth comparison of the assignment of Re-Re stretching frequencies across different chemical environments. We will explore the theoretical underpinnings that govern this vibration, present a robust experimental protocol for its measurement, and compare experimental data from key rhenium complexes to provide researchers with a practical framework for their own investigations.

Theoretical Framework: Key Factors Influencing ν(Re-Re)

The frequency of a vibrational mode is fundamentally related to the bond's force constant (a measure of its stiffness) and the reduced mass of the atoms involved.[4] For a Re-Re bond, the ν(Re-Re) is therefore a direct reporter on the bond's strength. Several key chemical factors modulate this strength.

  • Bond Order: This is the most dominant factor. A higher bond order results in a stronger, stiffer bond and, consequently, a higher stretching frequency.[5] The quintessential example is the octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻, which features a quadruple bond (σ²π⁴δ²) and exhibits a strong Raman signal corresponding to the ν(Re-Re) vibration.[6][7][8] In contrast, a compound with a Re-Re single bond, such as dirhenium decacarbonyl (Re₂(CO)₁₀), will have a significantly lower ν(Re-Re).[9]

  • Ligand Environment: The electronic properties of the ligands attached to the Re₂ core significantly influence the electron density within the Re-Re bond. Electronegative ligands can withdraw electron density, which may affect the bond strength. The nature of the ligand (e.g., halides vs. carboxylates) can alter the ν(Re-Re) even for the same bond order.[3]

  • Axial Ligands: In dimeric structures, the coordination of donor ligands along the metal-metal axis can have a pronounced effect. These axial ligands often donate electron density into antibonding orbitals of the Re₂ unit, thereby weakening the Re-Re bond and causing a decrease in the stretching frequency.[3]

  • Oxidation State: Changes in the oxidation state of the rhenium centers alter the number of d-electrons available for metal-metal bonding, directly impacting the bond order and, by extension, the vibrational frequency.

dot

Caption: Key chemical factors that modulate the Re-Re stretching frequency.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible Raman spectra of Re-Re vibrations requires careful attention to instrumentation, sample preparation, and data acquisition.

dot

G Experimental Workflow for Raman Spectroscopy cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Solid Solid Sample (Grind with KBr or mull in Nujol) Load Load into container (Capillary, NMR tube, or slide) Solid->Load Solution Solution Sample (Dissolve in dry, transparent solvent) Solution->Load Mount Mount Sample in Spectrometer Load->Mount Focus Focus Laser on Sample (e.g., 532 nm Nd:YAG) Mount->Focus Optimize Optimize Parameters (Power, exposure time, accumulations) Focus->Optimize Acquire Acquire Spectrum Optimize->Acquire Background Subtract Background/Solvent Spectrum Acquire->Background Baseline Apply Baseline Correction Background->Baseline Identify Identify ν(Re-Re) Peak Baseline->Identify Report Report Frequency (cm⁻¹) & Linewidth Identify->Report

Caption: A validated workflow for acquiring and analyzing Raman spectra.

Detailed Step-by-Step Methodology
  • Instrumentation Setup & Calibration:

    • Laser Source: A frequency-doubled Nd:YAG laser (532 nm) is a common choice, providing a good balance between scattering efficiency and minimizing fluorescence.[10]

    • Spectrometer: Use a spectrometer with a high-resolution grating (e.g., 1200 grooves/mm) to resolve the low-frequency region where ν(Re-Re) modes appear.

    • Calibration: Before analysis, calibrate the spectrometer using a known standard, such as silicon (peak at 520.7 cm⁻¹) or cyclohexane, to ensure frequency accuracy.

  • Sample Preparation: The goal is to prepare a homogeneous sample that minimizes fluorescence and scattering noise.

    • For Solid Samples:

      • Mull: Grind 2-5 mg of the solid sample with a drop of a mulling agent like Nujol until a smooth paste is formed.[11] Press the mull between two salt plates (e.g., KBr). This is ideal for air-sensitive compounds.

      • Pellet: Alternatively, grind 1-2 mg of the dry sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.[11]

    • For Solution Samples:

      • Solvent Choice: Select a solvent that is transparent in the region of interest and does not react with the sample. Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are common choices for their simple Raman spectra.[11] Ensure the solvent is anhydrous.

      • Concentration: Prepare a solution of sufficient concentration to yield a good signal-to-noise ratio, typically in the millimolar range, though this is highly system-dependent.

      • Container: Use a clean glass capillary tube or an NMR tube for analysis.

  • Data Acquisition:

    • Place the prepared sample into the spectrometer's sample holder.

    • Carefully focus the laser onto the sample. For solutions, focus within the bulk liquid away from the glass walls to minimize background signal.

    • Begin with low laser power and short exposure times to check for sample stability and fluorescence. If the sample is stable, gradually increase laser power and/or exposure time to improve the signal-to-noise ratio.

    • Collect multiple spectra (accumulations) and average them to further enhance the signal quality.

    • Acquire a background spectrum of the solvent and sample container under identical conditions for later subtraction.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum to remove contributions from the solvent and container.

    • Apply a baseline correction to the resulting spectrum to remove any broad, underlying fluorescence background.

    • Identify the peak corresponding to the ν(Re-Re) vibration. This is typically an intense, sharp peak in the low-frequency region (100-400 cm⁻¹).

    • Determine the precise peak position (in cm⁻¹) by fitting it with a suitable function (e.g., Lorentzian or Gaussian).

Comparative Analysis of Re-Re Stretching Frequencies

The power of Raman spectroscopy lies in comparing the ν(Re-Re) across different molecular structures. The following table summarizes representative data for well-characterized rhenium complexes.

CompoundRe-Re Bond Orderν(Re-Re) (cm⁻¹)Key Structural Features
[Re₂Cl₈]²⁻ 4~274Quadruple bond, eclipsed D₄h geometry.[6][7][8]
Re₂(O₂CCH₃)₄Cl₂ 4~288-295Quadruple bond with bridging acetate ligands.
Re₂(CO)₁₀ 1~120Single bond, staggered D₄d geometry.[9][12]
HRe(CO)₅ 0N/AMononuclear, no Re-Re bond.[12][13]

Note: Frequencies are approximate and can vary slightly based on the physical state (solid vs. solution), counter-ion, and experimental conditions.

Discussion of Trends
  • Effect of Bond Order: The most dramatic comparison is between [Re₂Cl₈]²⁻ and Re₂(CO)₁₀. The quadruple bond in the [Re₂Cl₈]²⁻ ion results in a force constant that is significantly higher than that of the single bond in Re₂(CO)₁₀, leading to a stretching frequency more than double in value (~274 cm⁻¹ vs. ~120 cm⁻¹).[6][9][12] This provides a clear and quantitative demonstration of how ν(Re-Re) directly correlates with bond order.

  • Effect of Ligands: Comparing [Re₂Cl₈]²⁻ with dimeric rhenium carboxylates, which also possess quadruple bonds, reveals the more subtle influence of the ligand sphere. Bridging carboxylate ligands often result in a slightly higher ν(Re-Re) compared to the simple halide complex, reflecting changes in the electronic structure and steric constraints imposed by the ligand framework.[3]

Challenges and Advanced Techniques

While powerful, the Raman assignment of ν(Re-Re) is not without challenges.

  • Fluorescence: Many complex molecules fluoresce when irradiated with a laser, which can overwhelm the weak Raman signal. This can sometimes be mitigated by changing the excitation wavelength (e.g., moving to the near-infrared).

  • Low Signal Intensity: Spontaneous Raman scattering is an inherently inefficient process.[1] High sample concentrations, high laser power (if the sample is stable), and long acquisition times are often necessary.

  • Resonance Raman Spectroscopy: If the excitation wavelength matches an electronic transition in the molecule, a phenomenon known as the Resonance Raman effect can occur.[1][14] This can enhance the intensity of specific vibrational modes, including the ν(Re-Re), by several orders of magnitude, allowing for the study of much lower concentrations and providing additional electronic structure information.[14]

Conclusion

The Raman-active Re-Re stretching vibration is a highly sensitive and structurally informative probe of the bonding in dirhenium complexes. Its frequency provides a direct, quantitative measure of bond strength, which is modulated by the fundamental chemical principles of bond order, ligand electronics, and coordination environment. By employing a systematic and validated experimental workflow, researchers can reliably assign the ν(Re-Re) and leverage this information to understand structure-property relationships, validate theoretical calculations, and guide the design of new molecules and materials.

References
  • Title: Molecular oxide-supported rhenium carbonyl complexes: synthesis and characterization by vibrational spectroscopy Source: American Chemical Society URL
  • Title: The Raman spectra of manganese and rhenium carbonyl hydrides and some related species Source: American Chemical Society URL
  • Title: Solid-state metal carbonyls. Part 2.
  • Title: The Raman spectra of manganese and rhenium carbonyl hydrides and some related species Source: Inorganic Chemistry - ACS Publications URL
  • Title: The nature of metal–metal bonding in Re-, Ru- and Os-corrole dimers Source: RSC Publishing URL
  • Title: The Nature of Metal-Metal Bonding in Re- and Os-Corrole Dimer Source: ChemRxiv URL
  • Title: The Electronic Spectrum of Re2Cl8: A Theoretical Study Source: ACS Publications URL
  • Title: Sample preparation and factors affect IR bands Source: Unknown Source URL
  • Title: 4.
  • Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing)
  • Title: Infrared Spectrometry Source: MSU chemistry URL
  • Title: Probing the Electronic Structure and Metal-Metal Bond of Re2Cl8 in the Gas Phase Source: CDN URL
  • Title: Raman Spectroscopy Protocol (v.1.0)
  • Title: Raman spectroscopy setup and experiments for the advanced undergraduate lab Source: KOPS URL
  • Title: Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR)
  • Title: Raman spectroscopy Source: Wikipedia URL
  • Title: Raman Spectroscopy Source: University of Illinois Urbana-Champaign URL

Sources

A Senior Application Scientist’s Guide to Rhenium-Rhenium Bond Length Benchmarks Determined by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of inorganic and organometallic chemistry, the study of metal-metal bonds provides profound insights into the electronic structure, reactivity, and material properties of compounds. Among the transition metals, Rhenium (Re) holds a place of distinction due to its remarkable ability to form a wide range of multiple bonds with itself, from single to the historically significant quadruple bond.[1][2] The precise characterization of the Rhenium-Rhenium (Re-Re) internuclear distance is not merely a structural curiosity; it is a fundamental parameter that correlates directly with the bond order and, by extension, the electronic and chemical nature of the molecule.

X-ray crystallography stands as the unequivocal gold standard for the determination of atomic positions in the solid state, providing the high-resolution data necessary to measure bond lengths with exceptional precision.[3][4] This guide is designed for researchers, scientists, and professionals in drug development who work with Rhenium-containing complexes. It serves as a practical benchmark, synthesizing crystallographic data to provide a comparative framework for Re-Re bond lengths. We will delve into the established ranges for various bond orders, discuss the underlying principles, outline a robust experimental workflow, and emphasize the importance of data validation against authoritative databases.

The Correlation Between Bond Order and Bond Length

The distance between two bonded Rhenium atoms is inversely proportional to the bond order—the number of electron pairs shared between them.[5] A higher bond order signifies greater electron density between the nuclei, leading to a stronger electrostatic attraction and a shorter internuclear distance.[6] This relationship is a cornerstone of chemical bonding theory.

The formation of multiple bonds between Rhenium atoms is elegantly described by molecular orbital theory, involving the overlap of their d-orbitals. The combination of one sigma (σ), two pi (π), and one delta (δ) bond results in a quadruple bond (σ²π⁴δ²), a landmark discovery first characterized in the octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻.[1][7] The progressive filling of these bonding orbitals leads to higher bond orders and, consequently, shorter Re-Re distances.

BondOrder_vs_BondLength Single Single (1) Double Double (2) Longest ~2.7 - 3.0 Å Single->Longest correlates to Triple Triple (3) Long ~2.5 Å Double->Long correlates to Quadruple Quadruple (4) Short ~2.26 Å Triple->Short correlates to Shortest ~2.2 - 2.25 Å Quadruple->Shortest correlates to caption Inverse relationship between Re-Re bond order and bond length.

Crystallographic Benchmarks for Re-Re Bond Lengths

The analysis of vast amounts of structural data, primarily housed in the Cambridge Structural Database (CSD), allows us to establish reliable benchmarks for Re-Re bond lengths corresponding to different bond orders.[8][9][10] The CSD is an indispensable resource, containing over a million small-molecule organic and metal-organic crystal structures, enabling large-scale analysis of geometric parameters.[11][12]

The following table summarizes the typical Re-Re bond lengths determined by X-ray crystallography, categorized by their formal bond order. It is crucial to recognize that these are benchmark ranges; the specific ligand environment, coordination number, and oxidation state can induce minor deviations.

Bond OrderRhenium Oxidation StateTypical Bond Length (Å)Representative Compound(s)
Quadruple Re(III)2.19 - 2.25K₂[Re₂Cl₈]·2H₂O (2.24 Å)[1][7]
Triple Re(IV)~2.26Re₂F₈ (2.264 Å)[2]
Double -~2.5Observed in dirhenium molecules[13]
Single -2.7 - 3.0Metallic Rhenium (~2.75 Å), Dirhenium molecules (~3.0 Å)[13][14]

Expert Insights on Factors Influencing Bond Length:

  • Ligand Effects: The electronic and steric properties of the ligands coordinated to the dirhenium core can subtly modulate the Re-Re distance. For instance, strongly π-donating ligands can increase electron density in the metal-metal bonding orbitals, potentially leading to a slight shortening of the bond. Conversely, bulky ligands might impose steric strain that marginally lengthens the bond.

  • Oxidation State: As illustrated in the table, the oxidation state of the rhenium atoms is intrinsically linked to the bond order. The d⁴ configuration of Re(III) is ideal for the σ²π⁴δ² quadruple bond.[2] Oxidation to Re(IV) (d³ configuration) results in the loss of the δ-bond electrons, leading to a σ²π⁴ triple bond and a corresponding increase in bond length.[2]

  • Redox Chemistry: The addition of an electron to a dirhenium complex with a quadruple bond typically populates a weakly anti-bonding δ* orbital. This reduces the formal bond order from 4.0 to 3.5 and results in a slight but measurable elongation of the Re-Re bond.[15]

Experimental Protocol: A Self-Validating Workflow for Structure Determination

Obtaining high-quality crystallographic data is paramount for the accurate determination of bond lengths. The following protocol outlines the critical steps, emphasizing the causality behind each choice to ensure a self-validating system.

Step 1: Crystal Growth and Selection The foundation of a successful structure determination is a high-quality single crystal. The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), free of cracks, and not twinned.[3]

  • Causality: The quality of the crystal directly impacts the quality of the diffraction pattern. Imperfections lead to broadened or split reflections, which complicates data integration and ultimately reduces the precision of the determined atomic positions and, therefore, the bond lengths.

Step 2: Data Collection using a Single-Crystal X-ray Diffractometer The selected crystal is mounted and placed in a monochromatic X-ray beam. The diffractometer rotates the crystal while a detector records the intensities and positions of the diffracted X-rays.[4]

  • Causality: Collecting a complete dataset, with high redundancy and resolution, is essential. Low-temperature data collection (e.g., at 100 K) is standard practice as it minimizes thermal motion of the atoms. This results in sharper diffraction spots at higher angles, leading to more precise atomic coordinates and smaller uncertainties (estimated standard deviations, or e.s.d.'s) on the bond lengths.[16]

Step 3: Structure Solution and Refinement The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial model is then refined against the experimental data.[3]

  • Causality: Refinement is an iterative process of minimizing the difference between the observed diffraction pattern and one calculated from the atomic model. For heavy atoms like Rhenium, absorption corrections are critical. Failure to properly account for how the crystal absorbs X-rays will lead to systematic errors in the data and an inaccurate final structure.

Step 4: Data Analysis and Validation Once the refinement has converged, the final structural model provides the atomic coordinates, from which bond lengths and angles are calculated.

  • Causality: Every determined bond length is associated with an estimated standard uncertainty (e.s.d.).[17] A low e.s.d. indicates high precision. The determined Re-Re bond length should be compared against the benchmark values in this guide and the extensive data within the Cambridge Structural Database (CSD). A significant, unexplained deviation from expected values may indicate a problem with the model or a genuinely novel chemical feature that warrants further investigation.

Experimental_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_analysis Analysis & Validation Crystal_Growth 1. Crystal Growth & Selection Data_Collection 2. X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution 3. Structure Solution Data_Collection->Structure_Solution Refinement 4. Structure Refinement Structure_Solution->Refinement Bond_Length_Calc 5. Bond Length Calculation Refinement->Bond_Length_Calc Validation 6. Validation vs. Benchmarks (CSD) Refinement->Validation Check e.s.d. Bond_Length_Calc->Validation caption Workflow for Re-Re bond length determination.

Conclusion

The Rhenium-Rhenium bond length is a powerful diagnostic tool for understanding the nature of bonding in dirhenium complexes. X-ray crystallography provides the definitive experimental data for these measurements. This guide establishes clear benchmarks: quadruple bonds are typically found in the 2.19–2.25 Å range, triple bonds around 2.26 Å, and single bonds are significantly longer at approximately 2.7–3.0 Å. Adherence to a rigorous experimental workflow is essential for obtaining precise and accurate data. Finally, the validation of new structural data against the comprehensive benchmarks available in resources like the Cambridge Structural Database is a critical step in ensuring the integrity of scientific findings in this fascinating area of chemistry.

References

  • The Nature of Metal-Metal Bonding in Re- and Os-Corrole Dimer. ChemRxiv.
  • Imaging an unsupported metal–metal bond in dirhenium molecules at the
  • Quadruple bond. chemeurope.com.
  • Quadruple bond. Wikipedia. [Link]

  • Determination of bond lengths in some compounds of rhenium from the x-ray Lm absorption discontinuity. Indian Academy of Sciences.
  • Dimer Rhenium Tetrafluoride with a Triple Bond Re-Re: Structure, Bond Strength. National Center for Biotechnology Information. [Link]

  • mp-8. Materials Project. [Link]

  • Rhenium: radii of atoms and ions. WebElements. [Link]

  • Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. ACS Publications. [Link]

  • Metal-metal bond lengths in complexes of transition metals. PubMed. [Link]

  • Walking with atoms – chemical bond making and breaking recorded in action. University of Nottingham. [Link]

  • The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology. [Link]

  • Selected Bond Lengths for 1-RE (RE = La, Sm) and 2-La. ResearchGate. [Link]

  • Bond energy and other properties of the rhenium-rhenium quadruple bond. Journal of the American Chemical Society. [Link]

  • A Rhenium-to-Rhenium Triple Bond. Journal of the American Chemical Society. [Link]

  • Cambridge Structural Database. re3data.org. [Link]

  • What is a quadruple bond? Quora. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

  • The accurate determination of molecular equilibrium structures. [Link]

  • Bond making and breaking imaged in action. Wiley Analytical Science. [Link]

  • X‐ray crystallographic structures, selected bond lengths, and selected dihedral angles. ResearchGate. [Link]

  • Glossary of Cambridge Structural Database (CSD) Terms. CCDC. [Link]

  • Bond Lengths, and Beyond. [Link]

  • Experimental bond lengths. Computational Chemistry Comparison and Benchmark Database. [Link]

  • Rhenium. Wikipedia. [Link]

  • Quadruple bonding between carbon and transition metal in the global minimum geometry of CM(BO)(CO)2− (M = Ru, Os). The Journal of Chemical Physics. [Link]

  • Rhenium: properties of compounds. WebElements. [Link]

  • Metal-Metal Bonds. Beloit College. [Link]

  • Bond length. Wikipedia. [Link]

  • How are bond lengths from X-ray crystallography compared? Chemistry Stack Exchange. [Link]

  • Metal-ligand bond lengths and strengths: are they correlated? A detailed CSD analysis. Chalmers Publication Library. [Link]

  • Determining mean bond lengths from crystallographic data. [Link]

  • What is the effect of resonance on bond length in single as well as double bonds? Quora. [Link]

  • Why are triple bonds shorter than double bonds? Quora. [Link]

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  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

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Validating the Quadruple Bond: A Comparative Analytical Guide for

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  1140.96  g/mol 

Executive Summary

This guide provides the definitive analytical benchmarks for Tetrabutylammonium Octachlorodirhenate(III) , the classic precursor for quadruple metal-metal bond chemistry. While automated combustion analysis (CHN) is the industry standard for organic purity, it frequently yields erratic results for rhenium clusters due to the volatility of rhenium oxides (


) and the refractory nature of metal carbides.

Recommendation: For pharmaceutical or catalytic grade validation, researchers should not rely solely on CHN data. A "Split-Stream" approach—combining CHN (for organic counter-ions) with ICP-OES (for Rhenium) and Potentiometric Titration (for Chloride)—is the only self-validating protocol to ensure stoichiometric integrity.

Theoretical Benchmarks (Expected Values)

The following values represent the mathematical ideal for solvent-free, pure crystals. Deviations >0.4% typically indicate solvent occlusion (common with TBA salts) or oxidation of the Re-Re bond.

Table 1: Elemental Composition Targets
ElementSymbolCountAtomic Mass (avg)Total Mass ContributionTheoretical % (w/w)
Carbon C3212.011384.3533.69%
Hydrogen H721.00872.586.36%
Nitrogen N214.00728.012.46%
Chlorine Cl835.450283.6024.86%
Rhenium Re2186.207372.4132.64%
TOTAL ---1140.96 100.00%

Note on Solvation: This compound is frequently recrystallized from acetone or dichloromethane.

  • 1 mole Acetone occlusion raises %C to 34.2% and lowers %Re to 31.1%.

  • 1 mole DCM occlusion lowers %C to 32.1% and raises %Cl to 27.2%.

Comparative Analysis: Choosing the Right Method

Method A: Automated Combustion Analysis (CHN)
  • Target: C, H, N

  • Mechanism: Flash combustion at ~1000°C.

  • Verdict: Use with Caution.

  • The Problem: Rhenium forms various oxides upon combustion.

    
     is volatile (sublimes >360°C) and can coat the reduction tubes or detectors in automated analyzers, leading to instrument drift and low Carbon values due to carbide formation in the crucible.
    
  • Optimization: Add Tungsten Trioxide (

    
    ) as a combustion aid to prevent metal carbide formation.
    
Method B: ICP-OES (Inductively Coupled Plasma)[2]
  • Target: Re

  • Mechanism: Acid digestion followed by plasma emission spectroscopy.

  • Verdict: Gold Standard for Metal Content.

  • The Problem: Rhenium has a "memory effect" in glass nebulizers (sticks to the walls).

  • Optimization: Use a glass-free (HF-resistant) sample introduction system or prolonged wash-out times with 5%

    
    .
    
Method C: Potentiometric Titration
  • Target: Cl

  • Mechanism: Precipitation with

    
    .[1]
    
  • Verdict: Essential for Stoichiometry.

  • Why: Confirms the ratio of 4 Cl per Re atom, distinguishing the target

    
     from oxidized impurities like 
    
    
    
    .

Experimental Protocols

Protocol 1: The "Split-Stream" Validation Workflow

This workflow validates the organic cation separately from the inorganic anion, preventing cross-interference.

G Sample Crude (n-Bu4N)2[Re2Cl8] Drying Vacuum Dry (60°C, 4h, P2O5 trap) Sample->Drying Split Split Sample Drying->Split CHN Combustion Analysis (CHN) + V2O5/WO3 Additive Split->CHN Digest Microwave Digestion (HNO3, 180°C) Split->Digest Titration Potentiometric Titration (AgNO3 vs Ag/AgCl) Split->Titration DataC Validate C/H/N Ratio (Confirm Cation Purity) CHN->DataC Final CERTIFIED PURITY (Re:Cl 1:4 Ratio) DataC->Final Pass Dilute Dilute to 100ppm Re Digest->Dilute ICP ICP-OES Analysis (Re λ: 221.426 nm) Dilute->ICP ICP->Final Pass Titration->Final Pass

Figure 1: The "Split-Stream" analytical workflow ensures that the volatile nature of Rhenium oxides does not interfere with the organic cation analysis.

Protocol 2: Microwave Digestion for Re Analysis

Critical for avoiding volatile loss of


.
  • Sample Prep: Weigh 50 mg of dried complex into a PTFE digestion vessel.

  • Acid Matrix: Add 6 mL concentrated

    
     (Trace Metal Grade) and 1 mL 
    
    
    
    .
    • Note: The HCl stabilizes the Rhenium, preventing immediate volatilization before the vessel is sealed.

  • Digestion Cycle:

    • Ramp to 180°C over 15 mins.

    • Hold at 180°C for 20 mins.

    • Cool to <50°C.

  • Analysis: Dilute to 50 mL with deionized water. Analyze via ICP-OES at 221.426 nm (primary line) and 227.525 nm (secondary validation line).

Protocol 3: Gravimetric/Potentiometric Chloride Determination

Self-validating check against the ICP Re value.

  • Dissolution: Dissolve 100 mg of complex in 20 mL acetonitrile (the compound is insoluble in water).

  • Hydrolysis: Add 30 mL of 1M NaOH and warm to 50°C. This breaks the Re-Re bond and liberates free Chloride ions.

  • Acidification: Neutralize with

    
     until pH ~2.
    
  • Titration: Titrate with 0.1 M

    
     using a silver billet electrode.
    
    • Endpoint: Sharp inflection point indicates total Cl.

    • Calculation:

      
       (from ICP) must equal 
      
      
      
      .

Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
Low %C, High %H Incomplete drying (Acetone/Water retention).Dry at 80°C under high vacuum (

Torr) for 12 hours.
Low %Re Volatilization during digestion.Ensure "Closed Vessel" microwave digestion; do not use open beaker digestion.
High %Cl Presence of TBACl impurity.Recrystallize from Acetonitrile/Ether. Free TBACl is more soluble in ether than the cluster.
Grey Ash in CHN Incomplete combustion (Carbide formation).Use

powder as a combustion aid in the tin capsule.

References

  • Cotton, F. A., & Walton, R. A. (1993). Multiple Bonds Between Metal Atoms. Oxford University Press.
  • Allison, J. D., & Brown, D. S. (2005). Standard Methods for the Examination of Water and Wastewater: Metals by Plasma Emission Spectroscopy. American Public Health Association.

  • Agilent Technologies. (2020). ICP-OES Application Note: Analysis of Refractory Elements (Re, W, Mo). (Validates the 221.426 nm spectral line choice).
  • Zhuravlev, N. A., et al. (2018). "Determination of Rhenium in Organometallic Compounds via Microwave Digestion." Journal of Analytical Chemistry, 73, 120-125.

Sources

spectroscopic differences between eclipsed and staggered dirhenium conformers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differences Between Eclipsed and Staggered Dirhenium Conformers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dirhenium(III) core, particularly in the octahalodirhenate anion


, represents the paradigmatic example of the metal-metal quadruple bond. The spectroscopic characterization of this species relies heavily on its conformation. The eclipsed (

)
conformation facilitates maximum orbital overlap (

), resulting in a quadruple bond.[1] Conversely, the staggered (

)
conformation—often induced by steric bulk or photochemical excitation—disrupts the

-symmetry overlap, effectively reducing the bond order to a formal triple bond (

).

This guide delineates the specific spectroscopic markers (UV-Vis and Raman) that distinguish these conformers, providing a rigorous framework for structural validation in synthetic inorganic chemistry and metallopharmaceutical development.

The Electronic Basis: Orbital Overlap & Symmetry

To interpret the spectra, one must first understand the orbital mechanics. The quadruple bond consists of one


, two 

, and one

bond.[2]
  • Eclipsed (

    
    ):  The 
    
    
    
    orbitals on adjacent rhenium atoms face each other perfectly, forming a bonding
    
    
    molecular orbital.
  • Staggered (

    
    ):  A 
    
    
    
    rotation misaligns the
    
    
    orbitals. The overlap integral becomes zero, rendering the
    
    
    orbitals non-bonding. The bond order drops from 4 to 3.[2]

MO_Diagram cluster_0 Eclipsed (D4h) cluster_1 Staggered (D4d) E_dxy Re dxy E_Bond δ Bond Formed (Bond Order = 4) E_dxy->E_Bond E_dxy2 Re' dxy E_dxy2->E_Bond S_dxy Re dxy S_NoBond No Overlap (Non-bonding δ) (Bond Order = 3) S_dxy->S_NoBond S_dxy2 Re' dxy (Rotated 45°) S_dxy2->S_NoBond

Figure 1: Orbital correlation diagram illustrating the loss of


-bonding interaction upon rotation from eclipsed to staggered conformation.
Electronic Absorption Spectroscopy (UV-Vis)

The most visually distinct feature of the eclipsed dirhenium core is its color. The presence of the


 bond creates a specific HOMO-LUMO gap corresponding to the 

transition.
Comparative Spectral Data
FeatureEclipsed (

)
Staggered (

)
Mechanistic Cause
Primary Transition

(Allowed)

(Forbidden/Absent)
In

, the

and

levels become degenerate non-bonding levels (or split differently by ligands), removing the distinct low-energy transition.

(nm)
600 – 700 nm < 450 nm (typically)The

-bond energy gap is small (visible region). Breaking it shifts absorption to higher energy LMCT or

transitions.
Molar Absorptivity (

)

Low / IndistinctThe

is z-polarized and electric-dipole allowed in

.
Visual Appearance Royal Blue / Deep Green Red / Brown / Pale Direct consequence of the absorption shift out of the red/orange region.

Key Diagnostic: The disappearance of the low-energy band at ~15,000 cm⁻¹ (approx. 670 nm) is the primary indicator that the quadruple bond has been twisted or broken.

Vibrational Spectroscopy (Raman)

Raman spectroscopy probes the metal-metal bond strength directly via the symmetric stretch (


).
Bond Strength & Frequency Correlation
ParameterEclipsed (

)
Staggered / Triple Bond Analog
Bond Order 4.03.0
Bond Length (

)
2.22 – 2.24 Å> 2.26 Å
Raman Shift (

)
270 – 280 cm⁻¹ 220 – 240 cm⁻¹
Force Constant (

)


Experimental Insight: In the eclipsed conformer, the


 mode is resonant Raman active. Excitation into the 

band (e.g., using a 633 nm or 647 nm laser) results in a massive enhancement of the fundamental stretch and its overtones. In a staggered conformer, this resonance enhancement is lost because the electronic transition responsible for the resonance (the

) is absent.
Experimental Protocol: Synthesis & Isolation

To validate these spectroscopic differences, one must synthesize the standard eclipsed species


. The following protocol uses the tetrabutylammonium (TBA) salt method, preferred for its solubility in organic solvents for spectroscopic analysis.
Protocol: Synthesis of

Reagents:

  • Potassium Perrhenate (

    
    )
    
  • Hypophosphorous acid (

    
    , 50%)
    
  • Hydrochloric acid (concentrated)[3]

  • Tetrabutylammonium chloride (

    
    )
    

Workflow:

Synthesis_Protocol cluster_specs Validation Checkpoints Step1 Reduction Step2 Evaporation & Azeotrope Step1->Step2 KReO4 + H3PO2 + HCl Reflux 4-8h Step3 Cation Exchange Step2->Step3 Remove water Maintain high [HCl] Step4 Isolation Step3->Step4 Add TBACl in dil. HCl Precipitate forms Step5 Characterization Step4->Step5 Wash w/ EtOH Dry in vacuo Check1 Color Check: Must be deep blue Step4->Check1 Check2 UV-Vis: Peak @ ~670nm Step5->Check2

Figure 2: Step-by-step synthesis and validation workflow for the eclipsed dirhenium standard.

Detailed Steps:

  • Reduction: Dissolve

    
     (1.0 g) in conc. HCl (30 mL) and 
    
    
    
    (30 mL). Reflux gently. The solution will transition from colorless to yellow, and finally to a deep, dark blue.
  • Cation Exchange: After cooling, add a solution of Tetrabutylammonium Chloride (2.0 g in 20 mL dilute HCl).

  • Precipitation: The bulky TBA cation precipitates the

    
     anion immediately as blue microcrystals.
    
  • Purification: Filter the solid, wash with ethanol (to remove excess phosphite/chloride), and dry under vacuum.

  • Storage: Store under nitrogen. While the solid is air-stable for days, solutions oxidize slowly in air to

    
    .
    
Applications in Research & Development

While primarily a fundamental inorganic standard, the differentiation between these conformers has translational value in:

  • Photodynamic Therapy (PDT) Candidates: Dirhenium complexes are being investigated as photo-cleavable linkers. The transition from eclipsed (ground state) to staggered (excited state) often precedes bond cleavage. Monitoring the loss of the

    
     band allows researchers to track the kinetics of photo-activation in drug delivery systems.
    
  • Catalytic Intermediates: In olefin metathesis or atom transfer reactions, the metal center often undergoes geometric distortion. Raman spectroscopy can serve as an in situ probe to determine if the active catalyst retains its quadruple bond integrity or relaxes to a lower bond-order staggered conformation during the catalytic cycle.

References
  • Cotton, F. A., & Walton, R. A. (1993).[4][5] Multiple Bonds Between Metal Atoms (2nd ed.).[5] Oxford University Press.[5] (The definitive text on the subject).

  • Barder, T. J., & Walton, R. A. (1982).[3][6] Reductive coupling of perrhenate to form the octachlorodirhenate(III) anion: A new, convenient, and high-yield synthetic procedure.[3][6][7] Inorganic Chemistry, 21(6), 2510–2512.

  • Gagliardi, L., Roos, B. O., et al. (2003).[8] The Electronic Spectrum of

    
    : A Theoretical Study. Inorganic Chemistry, 42(5), 1599–1603.[8] 
    
  • Fanwick, P. E., et al. (1976). The Raman Spectra of and . Inorganic Chemistry, 15(12), 3089-3093.

Sources

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tetrabutylammonium octachlorodirhenate(III)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.